molecular formula C15H10Cl2N2O4 B195749 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide CAS No. 180854-85-7

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Cat. No.: B195749
CAS No.: 180854-85-7
M. Wt: 353.2 g/mol
InChI Key: YBAJRIMWOFPRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H10Cl2N2O4 and its molecular weight is 353.2 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAJRIMWOFPRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509759
Record name 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180854-85-7
Record name 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a key chemical intermediate and known impurity in the synthesis of the widely used benzodiazepine, Clonazepam. This document collates available data on its physicochemical properties, synthesis, and potential biological relevance. Detailed experimental protocols for its preparation are provided, alongside a discussion of its relationship with Clonazepam. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone, is a complex organic molecule with the chemical formula C₁₅H₁₀Cl₂N₂O₄.[1][2][3] It is characterized by a benzophenone core structure with chloro and nitro group substitutions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 180854-85-7[2][4]
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[1][2]
Molecular Weight 353.16 g/mol [1][2]
Melting Point 152-154 °C[5]
Appearance Colorless or yellow crystal powder[5]
Solubility Insoluble in water; Soluble in organic solvents such as ether and methylene chloride.[5]
Synonyms 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone, Clonazepam Impurity 3, Clonazepam Impurity 4[1][6]

Synthesis

The primary and most documented method for the synthesis of this compound is through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride.[5] This reaction is a crucial step in one of the synthetic routes to Clonazepam.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzodiazepine intermediates.

Materials:

  • 2-Amino-5-nitro-2'-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene (or a mixed solvent system of cyclohexane and toluene)

  • Anhydrous sodium sulfate

  • Dilute aqueous ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a suitable solvent such as toluene or a mixture of cyclohexane and toluene (e.g., in a 1:1 to 1:2 volume ratio).

  • Slowly add chloroacetyl chloride to the solution while stirring.

  • Reflux the reaction mixture for a period of 1 to 3.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid product.

  • Wash the filter residue with water until it is neutral.

  • If toluene was used as the solvent, the solution can be washed with a dilute aqueous ammonia solution. The organic layer should then be dried with anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is then dried.

  • For further purification, the product can be recrystallized from ethanol.

dot

Caption: Synthetic workflow for this compound.

Biological Relevance and Potential Mechanism of Action

Clonazepam is a potent benzodiazepine derivative with anticonvulsant, anxiolytic, and muscle relaxant properties.[7] Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent hyperpolarization of neurons.[8] This increased inhibition in the central nervous system is responsible for its therapeutic effects.[8]

As an impurity in Clonazepam preparations, the toxicological profile of this compound is of interest. While specific toxicological data for this compound is scarce, regulatory guidelines necessitate the characterization and control of impurities in active pharmaceutical ingredients (APIs). The presence of reactive functional groups, such as the chloroacetamide moiety, could potentially lead to covalent interactions with biological macromolecules, a factor that would require toxicological assessment.

The biological activity of structurally related chloroacetamide derivatives has been explored, with some exhibiting cytotoxic potential.[9] However, it is crucial to note that direct extrapolation of these activities to the title compound is not possible without specific experimental data.

dot

Clonazepam_MoA cluster_precursor Precursor/Impurity Clonazepam Clonazepam GABA_A GABA-A Receptor Clonazepam->GABA_A Binds to Chloride_Channel Chloride Channel Opening GABA_A->Chloride_Channel Increases Frequency of GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Results in Target_Compound 2-Chloro-N-(2-(2-chlorobenzoyl)- 4-nitrophenyl)acetamide Target_Compound->Clonazepam Synthetic Intermediate

References

Technical Guide: Elucidation of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a complex organic molecule containing a benzophenone core with chloro, nitro, and chloroacetamido functional groups. These features make it a reactive intermediate for the synthesis of pharmaceuticals.

PropertyValueSource
CAS Number 180854-85-7[1][2][3][4]
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[3][5][6][7]
Molecular Weight 353.16 g/mol [5][6][7][8]
IUPAC Name 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide[3][7]
Synonyms 2-Chloroacetylamido-5-nitro-2'-chlorobenzophenone, Clonazepam Impurity 1, Clonazepam Chloroacetamido Impurity[1][3]
Physical Form Pale-yellow to yellow-brown solid
Solubility Soluble in organic solvents[1]

Synthesis and Mechanism

The primary route for the synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is the acylation of 2-amino-5-nitro-2′-chlorobenzophenone with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the benzophenone derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 2-Amino-5-nitro-2'-chlorobenzophenone P 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone R1->P Acylation R2 Chloroacetyl Chloride R2->P

Diagram 1: Synthetic pathway for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Protocol 1: Synthesis in Toluene/Cyclohexane Mixture

Materials:

  • 2-amino-5-nitro-2′-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Cyclohexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of 2-amino-5-nitro-2′-chlorobenzophenone in 1000-2000 mL of a 1:1 to 1:2 (v/v) mixture of cyclohexane and toluene.

  • Heat the reaction mixture to reflux.

  • Slowly add 16-48.5 mL of chloroacetyl chloride to the solution.

  • Maintain the reflux for 1-3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter residue with deionized water until the filtrate is neutral.

  • Dry the obtained solid under a vacuum to yield 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Protocol 2: Synthesis in Chloroform

Materials:

  • 2-amino-5-nitro-2′-chlorobenzophenone

  • Chloroacetyl chloride

  • Dry chloroform

Procedure:

  • Dissolve 0.206 moles (approximately 50 g) of 2-amino-5-nitro-2′-chlorobenzophenone in 250 mL of dry chloroform.

  • Slowly add chloroacetyl chloride to the solution while stirring.

  • The reaction can be carried out at a lower temperature compared to the refluxing toluene/cyclohexane mixture.

  • Monitor the reaction to completion using TLC.

  • Upon completion, the product can be isolated by precipitation and filtration, followed by washing and drying.

The general workflow for the synthesis and purification is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolve Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in solvent Add Add Chloroacetyl Chloride Dissolve->Add React Heat/Reflux Add->React Cool Cool to Room Temperature React->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product

Diagram 2: General experimental workflow for the synthesis of the target compound.

Structural Elucidation Data (Predicted)

Due to the limited availability of public experimental spectroscopic data for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, the following tables present the predicted data based on its chemical structure and known spectral correlations for similar functional groups.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic-H7.5 - 8.5m-
NH9.0 - 10.0s (broad)-
CH₂4.2 - 4.5s-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide)165 - 170
C=O (ketone)190 - 195
Aromatic-C120 - 150
CH₂40 - 45
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (aromatic)3000 - 3100
C=O stretch (ketone)1680 - 1700
C=O stretch (amide)1640 - 1680
N-O stretch (nitro)1500 - 1550 and 1330 - 1370
C-Cl stretch600 - 800
Predicted Mass Spectrometry Data
IonPredicted m/z
[M]⁺352/354/356 (isotopic pattern for 2 Cl)
[M-COCH₂Cl]⁺275/277 (isotopic pattern for 1 Cl)
[M-NO₂]⁺306/308/310 (isotopic pattern for 2 Cl)
[C₇H₄ClO]⁺139/141 (isotopic pattern for 1 Cl)

Signaling Pathways

As 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is primarily known as a synthetic intermediate in the production of clonazepam, there is no available information on its direct interaction with biological signaling pathways. Its significance lies in its role as a precursor molecule in multi-step organic synthesis rather than as a biologically active agent itself.

Conclusion

This technical guide has detailed the chemical properties, synthetic methodologies, and predicted structural data for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. While the lack of publicly available experimental spectroscopic data presents a challenge, the information provided herein offers a solid foundation for researchers and professionals working with this compound. The detailed protocols and predicted data serve as a valuable resource for the synthesis and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the benzodiazepine drug, Clonazepam.[1][2] Its chemical structure, featuring a chloroacetamide group, a nitro group, and a dichlorinated benzophenone backbone, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, including a detailed experimental protocol, physicochemical data, and relevant logical diagrams.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for a successful synthesis.

Starting Material: 2-amino-5-nitro-2'-chlorobenzophenone
PropertyValueSource
CAS Number 2011-66-7[1]
Molecular Formula C₁₃H₉ClN₂O₃[1]
Molecular Weight 276.68 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 115-120 °C[1]
Solubility Slightly soluble in chloroform and methanol[1]
Product: this compound
PropertyValueSource
CAS Number 180854-85-7[3]
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[3]
Molecular Weight 353.16 g/mol [3]
Appearance Solid (predicted)[4]
Purity ≥ 97% (Commercially available)[4]
Storage Inert atmosphere, 2-8°C[5]

Synthesis of this compound

The synthesis of the title compound is achieved through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This reaction is a standard method for the formation of an amide bond.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 2-amino-5-nitro-2'-chlorobenzophenone C This compound A->C Acylation B Chloroacetyl Chloride B->C

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a known procedure for a structurally similar compound and general principles of organic synthesis.

Materials:

  • 2-amino-5-nitro-2'-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Cyclohexane (anhydrous)

  • Water (deionized)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a 1:1 (v/v) mixture of anhydrous toluene and cyclohexane.

  • Addition of Reagent: While stirring the solution, slowly add chloroacetyl chloride dropwise using the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Purification: Wash the filter cake with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Experimental Workflow

G A Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in Toluene/Cyclohexane B Add Chloroacetyl Chloride dropwise at room temperature A->B C Reflux for 2-3 hours B->C D Cool to room temperature C->D E Filter the precipitate D->E F Wash with deionized water E->F G Dry under vacuum F->G

Caption: Step-by-step workflow for the synthesis.

Spectroscopic Data (Predicted/Typical)

Analysis Expected Data
¹H NMR Aromatic protons (multiplets, ~7.0-8.5 ppm), -NH- proton (singlet, ~9.0-10.0 ppm), -CH₂- protons (singlet, ~4.0-4.5 ppm)
¹³C NMR Carbonyl carbons (~165-170 ppm, ~190-195 ppm), aromatic carbons (~120-150 ppm), -CH₂- carbon (~40-45 ppm)
IR (cm⁻¹) N-H stretch (~3300-3400), C=O stretch (amide I, ~1670-1690), C=O stretch (ketone, ~1650-1670), N-O stretch (~1520 and ~1350)
Mass Spec (m/z) Molecular ion peak at ~352 (M⁺) and/or ~354 (M+2) due to chlorine isotopes.

Conclusion

The synthesis of this compound is a straightforward acylation reaction. This guide provides a solid foundation for its preparation in a laboratory setting. Researchers should, however, always perform their own reaction optimization and product characterization to ensure the highest quality and yield. The availability of this key intermediate is crucial for the continued development of important pharmaceutical compounds.

References

Technical Guide: Formation of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the mechanism of formation, experimental protocols, and relevant quantitative data.

Core Synthesis and Mechanism of Formation

The formation of this compound is achieved through the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-nitro-2'-chlorobenzophenone on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The final product is formed after deprotonation of the nitrogen atom.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Detailed Mechanism Pathway:

The reaction proceeds through a standard nucleophilic acyl substitution pathway.

G start Start: Reactants step1 Nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride. start->step1 step2 Formation of a tetrahedral intermediate. step1->step2 step3 Collapse of the tetrahedral intermediate and elimination of the chloride ion. step2->step3 step4 Deprotonation of the nitrogen to yield the final amide product. step3->step4 end_node End: Product Formation step4->end_node

Caption: Logical workflow of the reaction mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various literature for the synthesis of the target compound and its analogs.

ParameterValueReference
Reactants
2-amino-5-nitro-2'-chlorobenzophenone25 g (0.09 mol)[1]
Chloroacetyl Chloride19.45 g (0.0965 mol)[1]
Solvent
Dichloromethane700 mL[1]
Toluene/Cyclohexane mixture1000-2000 mL[2]
Reaction Conditions
Temperature40°C or reflux[1][2]
Reaction Time1 - 3.5 hours[1][2]
Product
Yield~80%[1]
Melting PointNot explicitly stated for this specific compound

Experimental Protocols

The following is a generalized experimental protocol compiled from various sources for the synthesis of this compound.

Materials:
  • 2-amino-5-nitro-2'-chlorobenzophenone

  • Chloroacetyl chloride

  • Anhydrous organic solvent (e.g., dichloromethane, toluene, or a mixture of cyclohexane and toluene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Washing solvent (e.g., water, cold toluene)

  • Drying apparatus (e.g., vacuum oven)

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in the chosen organic solvent.

  • Addition of Reagent: While stirring, slowly add chloroacetyl chloride to the solution.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 40°C or reflux) and maintain for the designated reaction time (typically 1-3.5 hours).[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the filter cake with a suitable solvent (e.g., water or cold toluene) to remove impurities.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Experimental Workflow Diagram:

G A Dissolve 2-amino-5-nitro-2'-chlorobenzophenone in solvent B Add Chloroacetyl Chloride A->B C Heat and Stir for 1-3.5h B->C D Cool to Room Temperature C->D E Filter the Precipitate D->E F Wash the Solid E->F G Dry the Product F->G

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Clonazepam Impurity 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Clonazepam impurity 3. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, control, and characterization of impurities in Clonazepam drug substances and products. Due to the limited availability of public domain experimental data for this specific impurity, this guide focuses on its identification, analytical characterization methods, and relevant context within the broader landscape of Clonazepam and its related substances.

Identification and Chemical Properties

Clonazepam impurity 3 has been identified as 4-(2-Chlorophenyl)-6-nitroquinazoline. A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identification of Clonazepam Impurity 3

PropertyValueSource
Systematic Name 4-(2-Chlorophenyl)-6-nitroquinazolineLGC Standards[1], Klivon[2]
Synonym 6-Nitro-4-(2-chlorophenyl)-quinazolineLGC Standards[1], Klivon[2]
CAS Number 1647150-35-3LGC Standards[1], Klivon[2]
Molecular Formula C₁₄H₈ClN₃O₂LGC Standards[1], Klivon[2]
Molecular Weight 285.69 g/mol LGC Standards[1], Klivon[2]
Canonical SMILES C1=CC=C(C(=C1)C2=NC=NC3=C2C=C(C=C3)--INVALID-LINK--[O-])Cl
InChI Key InChI=1S/C14H8ClN3O2/c15-12-4-2-1-3-10(12)14-11-7-9(18(19)20)5-6-13(11)16-8-17-14/h1-8HLGC Standards[1]

Physical Properties

Table 2: Physical Properties of Clonazepam Impurity 3

PropertyValue
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectral Data

Comprehensive, experimentally determined spectral data (UV, IR, NMR, MS) for Clonazepam impurity 3 are not widely published. The structural elucidation of this impurity would typically rely on a combination of these techniques applied to an isolated and purified sample. General principles of spectral interpretation for related quinazoline structures can be applied for tentative assignments.

Table 3: Spectral Data of Clonazepam Impurity 3

TechniqueData
UV Spectroscopy Data not available. The quinazoline and nitro-aromatic chromophores are expected to exhibit strong UV absorbance.
Infrared (IR) Spectroscopy Data not available. Expected characteristic peaks would include those for C=N, C=C (aromatic), and N-O (nitro) stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Data not available. The ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the quinazoline and chlorophenyl rings. The ¹³C NMR would show corresponding aromatic carbon signals.
Mass Spectrometry (MS) Data not available. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the impurity.

Experimental Protocols

The primary analytical technique for the separation and quantification of Clonazepam and its impurities is High-Performance Liquid Chromatography (HPLC). While a specific validated method for Clonazepam impurity 3 is not detailed in the literature, the following protocol is a representative example of a stability-indicating HPLC method for Clonazepam that can be adapted for the analysis of its impurities.

High-Performance Liquid Chromatography (HPLC) Method for Clonazepam and Impurities

This protocol is based on established methods for the analysis of Clonazepam and its related substances.[3][4][5][6]

Objective: To separate and quantify Clonazepam and its process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Methanol (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Clonazepam of a known concentration in the mobile phase.

  • Sample Solution: Prepare the sample solution by dissolving the drug substance or product in the mobile phase to a suitable concentration.

  • Impurity Standard Solution: If a reference standard for Clonazepam impurity 3 is available, prepare a separate standard solution to determine its retention time and response factor.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution(s) and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks based on their retention times.

  • Quantify the impurities by comparing their peak areas to the peak area of the Clonazepam standard, taking into account any relative response factors if known.

System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and reproducibility of injections.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[7][8]

Objective: To generate potential degradation products of Clonazepam, which may include Clonazepam impurity 3, under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at 60°C

  • Thermal Degradation: 60°C

  • Photolytic Degradation: Exposure to UV light at 254 nm

Procedure:

  • Expose solutions of Clonazepam to the stress conditions for a defined period.

  • Neutralize the acidic and basic solutions after the stress period.

  • Analyze the stressed samples using the developed HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation products.

Visualization

Analytical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance.

G cluster_0 Impurity Detection and Isolation cluster_1 Structure Elucidation cluster_2 Confirmation and Synthesis A HPLC Analysis of Drug Substance B Detection of Unknown Peak A->B C Fraction Collection / Preparative HPLC B->C D Mass Spectrometry (MS) (Molecular Weight) C->D Isolated Impurity E NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) C->E Isolated Impurity F FTIR Spectroscopy (Functional Groups) C->F Isolated Impurity G UV-Vis Spectroscopy (Chromophores) C->G Isolated Impurity H Propose Structure D->H E->H F->H G->H I Chemical Synthesis of Proposed Structure H->I J Co-injection with Original Impurity I->J K Confirmed Structure J->K

Analytical Workflow for Impurity Characterization
Metabolic Pathway of Clonazepam

Understanding the metabolic fate of the parent drug, Clonazepam, can provide context for the potential formation of related substances. The primary metabolic pathway involves nitro-reduction.

G Clonazepam Clonazepam AminoClonazepam 7-Aminoclonazepam Clonazepam->AminoClonazepam Nitro-reduction (CYP3A4) HydroxylatedMetabolites 3-Hydroxy Metabolites (Minor Pathway) Clonazepam->HydroxylatedMetabolites AcetamidoClonazepam 7-Acetamidoclonazepam AminoClonazepam->AcetamidoClonazepam N-acetylation (NAT2) AminoClonazepam->HydroxylatedMetabolites AcetamidoClonazepam->HydroxylatedMetabolites

Metabolic Pathway of Clonazepam

Conclusion

Clonazepam impurity 3, identified as 4-(2-Chlorophenyl)-6-nitroquinazoline, is a relevant substance to monitor in the quality control of Clonazepam. While detailed experimental data on its physical and chemical properties are limited, this guide provides the foundational chemical information and outlines the analytical methodologies, particularly HPLC, that are crucial for its detection and control. The provided workflows for impurity identification and the metabolic pathway of Clonazepam offer a broader context for researchers and professionals in the pharmaceutical industry. Further research is warranted to fully characterize the physicochemical and toxicological profile of this impurity.

References

A Technical Guide to the Synthetic Intermediates of Lorazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for Lorazepam, a crucial benzodiazepine in clinical use. It details the key chemical intermediates, presents quantitative data for each synthetic step, and outlines detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to Lorazepam Synthesis

The synthesis of Lorazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, typically originates from the precursor 2-amino-2',5'-dichlorobenzophenone. This guide will explore the primary traditional synthesis route, including a key alternative pathway, and a modern continuous flow synthesis methodology. Each step is detailed with a focus on the identification and characterization of the intermediate compounds.

Traditional Synthesis of Lorazepam

The most established method for synthesizing Lorazepam involves a multi-step process starting from 2-amino-2',5'-dichlorobenzophenone. This pathway is characterized by the sequential formation of key intermediates, leading to the final active pharmaceutical ingredient.

Key Intermediates in the Traditional Synthesis

The primary intermediates in the traditional synthesis of Lorazepam are:

  • 2-Amino-2',5'-dichlorobenzophenone: The foundational starting material.[1][2][3]

  • 2-Chloroacetylamino-2',5'-dichlorobenzophenone: Formed through the acylation of the starting material.

  • 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Delorazepam): The result of the cyclization of the preceding intermediate.

  • 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide: A critical intermediate formed by N-oxidation, also known as Lorazepam Impurity B.[4][5]

  • 7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one (Lorazepam Acetate): Generated via a Polonovski-type rearrangement.

  • Lorazepam: The final product obtained after hydrolysis of Lorazepam Acetate.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed breakdown of each step in the traditional synthesis of Lorazepam, including quantitative data and experimental protocols.

The synthesis initiates with the N-acylation of 2-amino-2',5'-dichlorobenzophenone with chloroacetyl chloride to yield 2-chloroacetylamino-2',5'-dichlorobenzophenone.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-2',5'-dichlorobenzophenone[4]
ReagentChloroacetyl chloride[4]
SolventEthyl acetate or Dichloromethane[4][6]
Molar Ratio (Starting Material:Reagent)1:1.05 to 1:1.5[4][6]
Temperature0-30 °C[4][6]
Reaction Time0.5-2 hours[4][6]
Yield96.21%[4]

Experimental Protocol:

  • Dissolve 150g of 2-amino-2',5'-dichlorobenzophenone and 124.6g of anhydrous potassium carbonate in 1200ml of ethyl acetate in a 3L three-necked flask.[4][7]

  • Cool the mixture to approximately 10°C using an ice water bath.[4][7]

  • Slowly add 82.8g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.[4][7]

  • After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour.[4][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4][7]

  • Upon completion, add 1000ml of water to the flask and stir for 30 minutes.[4][7]

  • Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain 2-chloroacetylamino-2',5'-dichlorobenzophenone as a pale yellow solid.[4][7]

The second intermediate is cyclized to form the seven-membered diazepine ring of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as delorazepam.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloroacetylamino-2',5'-dichlorobenzophenone[4]
ReagentsUrotropine, Ammonium acetate[4]
SolventEthanol or 90-99 wt% Ethanol-water solution[4]
ConditionReflux[4]

Experimental Protocol:

  • React 2-chloroacetamido-2',5'-dichlorobenzophenone with urotropine and ammonium acetate in an ethanol or ethanol-water solution.[4]

  • The reaction is carried out under reflux conditions.[4]

  • The specific quantities and reaction times are detailed in the referenced patent.[4]

The diazepine intermediate undergoes N-oxidation to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide.[4] This intermediate is also identified as Lorazepam impurity B in pharmacopeias.[4]

Quantitative Data:

ParameterValueReference
Starting Material7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[4]
ReagentHydrogen peroxide (30-33 wt%)[4]
SolventAcetic acid[4]
Molar Ratio (Starting Material:H₂O₂)1:2-6[4]
Temperature50-100 °C (preferably 75-85 °C)[4]
Reaction Time2-5 hours[4]

Experimental Protocol:

  • Carry out the oxidation reaction of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with 30-33 wt% hydrogen peroxide in acetic acid.[4]

  • The mass-to-volume ratio of the starting material to acetic acid is typically between 1:4 and 1:12 g/ml.[4]

  • The reaction is maintained at a temperature of 75-85 °C for 2 to 5 hours.[4]

The N-oxide intermediate is then subjected to a Polonovski-type rearrangement using acetic anhydride to yield 7-chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one (Lorazepam Acetate).[8][9]

Experimental Protocol:

The reaction of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide with acetic anhydride leads to the formation of the 3-acetoxy derivative.[8][9]

The final step is the hydrolysis of the acetate group from Lorazepam Acetate to yield Lorazepam.[9][10]

Quantitative Data:

ParameterValueReference
Starting Material7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-one[11]
ReagentSodium hydroxide solution (5-8%)[11]
SolventEthanol[11]
Temperature2-8 °C[11]
Reaction Time12-15 hours[11]

Experimental Protocol:

  • Add 1 mol of the acetoxy starting material to 2.5-3.5 L of ethanol in a reaction vessel and stir at room temperature.[11]

  • Cool the mixture to 2-8 °C and slowly add a 5-8% sodium hydroxide solution, maintaining the temperature in this range.[11]

  • Continue stirring at this temperature for 12-15 hours after the addition is complete.[11]

  • The resulting precipitate is filtered, washed, and can be purified by crystallization.[9]

Alternative Traditional Synthesis Route via Oxime Intermediate

An alternative pathway for the synthesis of Lorazepam involves the initial formation of an oxime from 2-amino-2',5'-dichlorobenzophenone.[12]

  • Oximation: 2-amino-2',5'-dichlorobenzophenone is reacted with hydroxylamine to form 2-amino-2',5'-dichlorobenzophenone oxime.[12]

  • Cyclization: The oxime is then reacted with chloroacetyl chloride to yield 6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazoline-3-oxide.[12]

  • Ring Expansion: Reaction with methylamine causes a ring expansion to form 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.[12]

  • Acetylation and Hydrolysis: Subsequent acetylation with acetic anhydride followed by hydrolysis with hydrochloric acid yields 7-chloro-5-(2'-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one-4-oxide.[12]

  • Polonovski Rearrangement and Hydrolysis: This intermediate then follows the final steps of the primary traditional route (Polonovski rearrangement and hydrolysis) to yield Lorazepam.[12]

Continuous Flow Synthesis of Lorazepam

A novel and efficient five-step continuous flow synthesis of Lorazepam has been developed, offering advantages in terms of reaction time, yield, and purity.[1][2][13] The total residence time for this five-step sequence is approximately 72.5 minutes.[1][13]

The five key steps in this process are:[1][13][14]

  • N-acylation

  • Diazepine ring closure

  • Imine N-oxidation

  • Polonovski-type rearrangement

  • Ester hydrolysis

This method provides a more streamlined and potentially scalable approach to Lorazepam production.[1][13]

Summary of Key Intermediates

The following table summarizes the key intermediates in the primary traditional synthesis of Lorazepam.

Intermediate NameChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Amino-2',5'-dichlorobenzophenoneC₁₃H₉Cl₂NO266.12Starting Material
2-Chloroacetylamino-2',5'-dichlorobenzophenoneC₁₅H₁₀Cl₃NO₂342.61Acylated Intermediate
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-oneC₁₅H₁₀Cl₂N₂O305.16Diazepine Core
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxideC₁₅H₁₀Cl₂N₂O₂321.16N-Oxide Intermediate
7-Chloro-1,3-dihydro-3-acetoxy-5-(2'-chlorophenyl)-2H-benzodiazepin-2-oneC₁₇H₁₂Cl₂N₂O₃379.20Acetylated Intermediate

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional Lorazepam synthesis pathways.

Lorazepam_Traditional_Synthesis A 2-Amino-2',5'- dichlorobenzophenone B 2-Chloroacetylamino-2',5'- dichlorobenzophenone A->B Chloroacetyl chloride C 7-Chloro-5-(2-chlorophenyl)- 1,3-dihydro-2H-1,4- benzodiazepin-2-one B->C Cyclization D 7-Chloro-5-(2-chlorophenyl)- 1,3-dihydro-2H-1,4- benzodiazepin-2-one-4-oxide C->D N-Oxidation E 7-Chloro-1,3-dihydro-3-acetoxy- 5-(2'-chlorophenyl)-2H- benzodiazepin-2-one D->E Polonovski Rearrangement F Lorazepam E->F Hydrolysis

Caption: Primary traditional synthesis pathway of Lorazepam.

Lorazepam_Alternative_Synthesis A 2-Amino-2',5'- dichlorobenzophenone B 2-Amino-2',5'- dichlorobenzophenone oxime A->B Hydroxylamine C 6-Chloro-2-chloromethyl- 4-(2'-chlorophenyl)quinazoline- 3-oxide B->C Chloroacetyl chloride D 7-Chloro-2-methylamino- 5-(2'-chlorophenyl)-3H-1,4- benzodiazepin-4-oxide C->D Methylamine (Ring Expansion) E 7-Chloro-5-(2-chlorophenyl)- 1,3-dihydro-2H-1,4- benzodiazepin-2-one-4-oxide D->E Acetylation & Hydrolysis F Lorazepam E->F Polonovski Rearrangement & Hydrolysis

Caption: Alternative traditional synthesis of Lorazepam via an oxime intermediate.

Experimental_Workflow_Acylation cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Isolation A Dissolve 2-Amino-2',5'-dichlorobenzophenone and K₂CO₃ in Ethyl Acetate B Cool to 10°C A->B C Add Chloroacetyl Chloride Dropwise (10-20°C) B->C D Stir for 1 hour at 10 ± 5°C C->D E Monitor by TLC D->E F Add Water and Stir E->F Reaction Complete G Filter by Suction F->G H Dry Solid at 80°C G->H I Obtain 2-Chloroacetylamino-2',5'- dichlorobenzophenone H->I

References

An In-depth Technical Guide to 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide. While specific experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are not publicly available in detail, this guide furnishes a plausible synthetic protocol and a generalized characterization workflow based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and suppliers. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueReference
CAS Number 180854-85-7[1][2]
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[1][2]
Molecular Weight 353.16 g/mol [2][3]
IUPAC Name 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide[1]
Synonyms 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone[1][2]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Synthesis and Characterization

While specific, detailed experimental spectral data for this compound is not available in the public domain, a general synthetic route can be proposed based on standard organic chemistry reactions for the formation of N-substituted chloroacetamides.

Proposed Synthetic Protocol

The synthesis of the target compound would likely proceed via the acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride. This is a common and effective method for the formation of an amide bond.

Reaction Scheme:

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a stoichiometric amount of chloroacetyl chloride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

Following synthesis and purification, the identity and purity of this compound would be confirmed using a standard suite of analytical techniques. While the specific data is not publicly available, the expected characterization workflow is outlined below.

G cluster_synthesis Synthesis Reactants 2-amino-5-nitro-2'-chlorobenzophenone + Chloroacetyl Chloride Reaction Acylation Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure Pure Compound Purification->Pure HNMR ¹H NMR Pure->HNMR Structure Confirmation CNMR ¹³C NMR Pure->CNMR Carbon Skeleton MS Mass Spectrometry (MS) Pure->MS Molecular Weight IR Infrared Spectroscopy (IR) Pure->IR Functional Groups Purity Purity Analysis (HPLC) Pure->Purity Purity Assessment

Caption: Synthesis and Characterization Workflow for the Target Compound.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, it is noteworthy that other compounds containing the chloroacetamide moiety have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[4][5][6] Further research would be required to determine if the title compound exhibits similar properties.

Conclusion

This technical guide provides a summary of the known properties and a projected synthetic and characterization pathway for this compound. While a complete spectral dataset is not currently in the public record, the information presented here offers a solid starting point for researchers interested in this compound. The provided methodologies are based on well-established chemical principles and are expected to be applicable for the successful synthesis and analysis of this molecule. Future studies are needed to elucidate its specific spectral characteristics and to explore its potential biological activities.

References

Biological significance of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Significance of GW5074

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, more commonly known in scientific literature as GW5074, is a synthetic, cell-permeable indolinone that has garnered significant interest as a chemical probe for studying cellular signaling pathways. Initially identified as a potent and selective inhibitor of the c-Raf (also known as Raf-1) kinase, a critical component of the mitogen-activated protein kinase (MAPK) cascade, its biological effects have been shown to be remarkably context-dependent.[1][2] While it effectively inhibits c-Raf in in-vitro kinase assays, its application in cellular systems, particularly in neurons, has revealed a complex and often paradoxical mechanism of action. This has led to the discovery of non-canonical signaling pathways and has positioned GW5074 as a valuable tool in neurobiology and cancer research.

This technical guide provides an in-depth overview of the biological significance of GW5074, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks it modulates.

Data Presentation: Quantitative Analysis of GW5074 Activity

The efficacy and selectivity of GW5074 have been quantified across various in-vitro and cellular models. The following tables summarize these key findings.

Table 1: In-Vitro Kinase Inhibitory Profile of GW5074

Kinase TargetIC50 Value (nM)Selectivity vs. c-RafReference
c-Raf 9 1 [1][2]
CDK1>1000>111-fold[1]
CDK2>1000>111-fold[1]
c-Src>1000>111-fold[2]
p38 MAP Kinase>1000>111-fold[1][2]
VEGFR2>1000>111-fold[1][2]
c-Fms>1000>111-fold[2]
JNK1/2/3No effect-[2]
MEK1No effect-[2]
MKK6/7No effect-[2]

Table 2: Neuroprotective Effects of GW5074 in Cellular and In-Vivo Models

Model SystemEffect of GW5074Effective Concentration / DoseReference
Low Potassium (LK)-induced apoptosis in cerebellar granule neuronsBlocks apoptosis and promotes cell survival< 1 µM[3]
MPP+ neurotoxicity in cerebellar granule neuronsProtectiveNot specified[3]
Methylmercury neurotoxicity in cerebellar granule neuronsProtectiveNot specified[3]
Glutathione depletion-induced oxidative stress in cortical neuronsProtectiveNot specified[3]
3-NP-induced striatal degeneration in a mouse model of Huntington's DiseasePrevents neurodegeneration and improves behavioral outcome5 mg/kg (intraperitoneal)[3]

Signaling Pathways Modulated by GW5074

GW5074's biological activity is primarily centered around the Raf kinases, but its effects diverge significantly between a direct inhibitory role in biochemical assays and a more complex, paradoxical role in neuronal cells.

Canonical Raf-MEK-ERK Signaling Pathway

In the canonical MAPK pathway, growth factor signaling through Ras GTPases leads to the recruitment and activation of Raf kinases (A-Raf, B-Raf, and c-Raf). Raf kinases then phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival. GW5074 was designed to inhibit this pathway by targeting c-Raf.

Canonical_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras-GTP RTK->Ras cRaf c-Raf Ras->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription GW5074 GW5074 GW5074->cRaf

Canonical Raf-MEK-ERK signaling cascade inhibited by GW5074.
Non-Canonical Neuroprotective Signaling of GW5074

Paradoxically, in cerebellar granule neurons, GW5074 exerts a potent neuroprotective effect by activating a signaling pathway that is independent of MEK and ERK.[1] This non-canonical pathway is initiated by Ras and involves the activation of B-Raf.[1][3] Activated B-Raf then leads to the suppression of the pro-apoptotic transcription factor ATF-3 (Activating Transcription Factor 3).[1] This neuroprotective effect is also dependent on the NF-κB signaling pathway.[4]

NonCanonical_Neuroprotective_Pathway GW5074 GW5074 BRaf B-Raf GW5074->BRaf Activates Ras Ras Ras->BRaf NFkB NF-κB Pathway Ras->NFkB ATF3 ATF-3 Expression BRaf->ATF3 Suppresses Neuroprotection Neuroprotection BRaf->Neuroprotection MEK_ERK MEK-ERK Pathway NFkB->Neuroprotection Apoptosis Apoptosis ATF3->Apoptosis

Proposed neuroprotective pathway of GW5074 in neurons.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GW5074's biological activity. The following protocols are generalized frameworks based on published studies.

Protocol 1: In-Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)

This assay determines the IC50 value of GW5074 against c-Raf kinase.

  • Materials:

    • Active recombinant c-Raf enzyme

    • MEK1 (unactivated) as a substrate

    • Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)

    • [γ-³³P]ATP

    • GW5074 stock solution (in DMSO)

    • 96-well plates

    • Phosphocellulose filter paper

    • Wash Buffer (75 mM phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Inhibitor Dilution: Prepare a serial dilution of GW5074 in the kinase assay buffer to create a range of test concentrations. Include a DMSO vehicle control.

    • Reaction Setup: In a 96-well plate, add the c-Raf enzyme to each well, followed by the diluted GW5074 or vehicle control.

    • Initiate Reaction: Start the kinase reaction by adding a master mix containing the kinase assay buffer, MEK1 substrate, and [γ-³³P]ATP.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes.

    • Stop Reaction: Terminate the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture from each well onto phosphocellulose filter paper.

    • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Neuroprotection Assay in Cerebellar Granule Neurons (CGNs)

This assay evaluates the ability of GW5074 to protect neurons from apoptosis.

  • Materials:

    • Primary cerebellar granule neurons

    • High Potassium (HK) Medium (e.g., Basal Medium Eagle, 10% FBS, 25 mM KCl)

    • Low Potassium (LK) Medium (e.g., Basal Medium Eagle, 10% FBS, 5 mM KCl)

    • GW5074 stock solution (in DMSO)

    • Poly-L-lysine coated culture plates

    • Fluorescence microscope

    • Viability stains (e.g., DAPI for apoptotic nuclei, Fluorescein Diacetate for live cells)

  • Procedure:

    • Neuron Culture: Isolate and culture CGNs on poly-L-lysine coated plates in HK medium to allow for differentiation.

    • Induce Apoptosis: To induce apoptosis, switch the culture medium from HK to LK medium.

    • Treatment: Concurrently with the switch to LK medium, treat the neurons with the desired concentration of GW5074 (e.g., 50 nM - 1 µM). Include a DMSO vehicle control.

    • Incubation: Incubate the neurons for 24 hours at 37°C with 5% CO2.

    • Assess Viability: Stain the cells with DAPI and/or Fluorescein Diacetate.

    • Quantification: Using a fluorescence microscope, count the number of viable neurons versus apoptotic (condensed or fragmented nuclei) neurons in multiple fields for each condition.

    • Data Analysis: Calculate the percentage of viable neurons in the GW5074-treated groups relative to the vehicle control to determine the neuroprotective effect.[5]

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the impact of GW5074 on the canonical MAPK pathway by measuring the phosphorylation status of ERK.

  • Materials:

    • Cell line of interest (e.g., HeLa, A431)

    • 6-well culture plates

    • GW5074 stock solution (in DMSO)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA or Bradford)

    • SDS-PAGE equipment and reagents

    • PVDF or nitrocellulose membrane

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates. Once at 70-80% confluency, serum-starve the cells for 12-24 hours. Treat cells with increasing concentrations of GW5074 for 1-4 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a digital imager.

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

    • Data Analysis: Use densitometry software to quantify the band intensity for phospho-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition.[6]

Experimental_Workflow start Start: Cell Culture & Treatment with GW5074 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking p_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detection Detection (Chemiluminescence) s_ab->detection analysis Data Analysis & Quantification detection->analysis

General experimental workflow for Western Blot analysis.

Conclusion

GW5074 is a pivotal chemical tool whose biological significance extends far beyond its initial characterization as a c-Raf inhibitor. Its context-dependent, paradoxical activation of pro-survival pathways in neurons has been instrumental in uncovering non-canonical, MEK-ERK independent signaling networks. The compound's ability to confer neuroprotection through a B-Raf/ATF-3-mediated mechanism highlights a novel therapeutic avenue for neurodegenerative diseases. For researchers in oncology and neurobiology, GW5074 remains an indispensable molecule for dissecting the complexities of Raf kinase signaling and for validating novel therapeutic strategies that target these critical pathways. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for designing and interpreting experiments involving this multifaceted compound.

References

A Comprehensive Technical Review of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a synthetic organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a crucial intermediate in the synthesis of the potent benzodiazepine, clonazepam, this molecule's utility is central to the production of this widely used anticonvulsant and anxiolytic agent. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and its principal application in pharmaceutical manufacturing. While its direct biological activity is not extensively documented in publicly available literature, its role as a precursor highlights its importance in medicinal chemistry. This document aims to serve as a consolidated resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a benzophenone derivative characterized by the presence of chloro, nitro, and acetamido functional groups. These substitutions influence its reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[1][2]
Molecular Weight 353.16 g/mol [2]
CAS Number 180854-85-7[3]
Appearance Colorless or yellow crystalline powder[4]
Melting Point 152-154 °C[4]
Boiling Point 428.9 °C (predicted)[4]
Solubility Insoluble in water; soluble in organic solvents such as ether and methylene chloride.[4]

Synthesis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

The synthesis of the title compound is a multi-step process that begins with the formation of its precursor, 2-amino-5-nitro-2′-chlorobenzophenone, followed by an acylation reaction.

Synthesis of the Precursor: 2-Amino-5-nitro-2′-chlorobenzophenone

The primary route for synthesizing 2-amino-5-nitro-2′-chlorobenzophenone is through a Friedel-Crafts acylation reaction.

Experimental Protocol:

  • Reactants: p-nitroaniline and o-chlorobenzoyl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is also required.

  • Reaction Conditions: The reaction is typically conducted under anhydrous conditions in a non-polar solvent like dichloromethane. To minimize side reactions, the temperature is maintained between 0–5°C.

  • Purification: The crude product is purified by recrystallization from ethanol to yield a yellow crystalline powder.

Acylation to 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

The final step involves the chloroacetylation of the amino group of the precursor.

Experimental Protocol:

  • Reactants: 2-amino-5-nitrobenzophenone and chloroacetyl chloride.

  • Solvent: The reaction is carried out in an organic solvent, with a mixture of cyclohexane and toluene being effective.

  • Reaction Conditions: The reaction mixture is refluxed for a period of 1 to 3.5 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is filtered. The filter residue is washed with water until neutral and then dried to obtain the final product.

A patent describes a specific method where 50g of 2-amino-5-nitrobenzophenone is reacted with 16–48.5 ml of chloroacetyl chloride in 1000–2000 ml of a cyclohexane and toluene mixture (1:1 to 1:2 volume ratio) under reflux for 1-3.5 hours.[5]

G p_nitroaniline p-Nitroaniline friedel_crafts Friedel-Crafts Acylation p_nitroaniline->friedel_crafts o_chlorobenzoyl_chloride o-Chlorobenzoyl Chloride o_chlorobenzoyl_chloride->friedel_crafts precursor 2-Amino-5-nitro-2'-chlorobenzophenone friedel_crafts->precursor AlCl₃, Dichloromethane 0-5°C acylation Acylation (Chloroacetylation) precursor->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation final_product 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone acylation->final_product Cyclohexane/Toluene Reflux

Synthetic pathway for 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Application in Pharmaceutical Synthesis: The Gateway to Clonazepam

The primary and most well-documented application of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is as a direct precursor in the synthesis of clonazepam.[6][7] Clonazepam is a benzodiazepine derivative with potent antiepileptic, anxiolytic, and antimanic properties.

The synthesis of clonazepam from this intermediate involves a cyclization reaction. This is typically achieved by reacting 2-(2-haloacetamido)-5-nitro-2′-chlorobenzophenone with a cyclization agent such as ammonia water, ammonium salt, ammonia gas, or hexamethylenetetramine. The chloroacetamido group provides the necessary functionality for the formation of the seven-membered diazepine ring characteristic of benzodiazepines.

G start 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone cyclization Cyclization Reaction start->cyclization Cyclization Agent (e.g., Ammonia) clonazepam Clonazepam cyclization->clonazepam purification Purification clonazepam->purification Formation of inorganic salt, recrystallization from alcohol solvent final_product High-Purity Clonazepam purification->final_product

Workflow for the synthesis of high-purity Clonazepam.

Biological Activity

There is a notable scarcity of publicly available scientific literature detailing the direct biological activity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. Its primary role appears to be that of a synthetic intermediate, and as such, it has not been the subject of extensive pharmacological investigation for its own potential therapeutic effects. While some sources suggest its potential utility in the preparation of pesticides, antibacterial, and anti-tumor drugs, concrete experimental data to support these claims is lacking.[4] The presence of the nitro group and chlorinated structure may confer some electronic and lipophilic properties that could influence biological interactions, but this remains speculative without dedicated studies.[3]

Safety and Handling

As an organic chemical, 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone should be handled with appropriate safety precautions in a laboratory setting. It is advised to avoid contact with strong oxidants and strong acids.[4] In case of contact with skin or eyes, immediate rinsing with plenty of water is recommended.[4] The use of personal protective equipment, including gloves, goggles, and masks, is essential during handling.[4]

Conclusion

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a compound of considerable importance in the synthesis of pharmaceuticals, most notably clonazepam. Its well-defined synthetic pathway and role as a key building block underscore its value to the drug development industry. While the direct biological profile of this molecule is not well-characterized, its contribution to the production of a widely used therapeutic agent is firmly established. This review provides a foundational understanding of its synthesis and primary application, serving as a valuable resource for professionals in the field. Further research into the potential direct biological effects of this and similar benzophenone derivatives could be a potential area for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a known impurity of the active pharmaceutical ingredient (API) Clonazepam, is a critical compound to monitor during drug development and manufacturing.[1][2] Its detection and quantification are essential for ensuring the purity, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most widely recommended methods for its analysis.[3]

Physicochemical Properties

PropertyValue
Synonyms 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, Clonazepam Impurity 3
CAS Number 180854-85-7
Molecular Formula C₁₅H₁₀Cl₂N₂O₄
Molecular Weight 353.16 g/mol

Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for a structurally similar compound, 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, and is suitable for the quantification of the target chloro-analog.[4]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid should be used instead of phosphoric acid.[4]

    • Initial conditions may start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 254-320 nm).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Expected Performance)

ParameterExpected Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally (typically ng/mL range)
Limit of Quantification (LOQ) To be determined experimentally (typically ng/mL range)

Logical Workflow for Analytical Method Development

Analytical Method Development Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application start Define Analytical Target Profile physchem Characterize Physicochemical Properties start->physchem method_selection Select Analytical Technique (HPLC/LC-MS) physchem->method_selection column_selection Column Selection (e.g., C18) method_selection->column_selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase detection_params Optimize Detection Parameters mobile_phase->detection_params specificity Specificity detection_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness routine_analysis Routine Quality Control Analysis robustness->routine_analysis stability_studies Stability Studies routine_analysis->stability_studies formulation_dev Formulation Development Support routine_analysis->formulation_dev

Caption: Workflow for the development and validation of an analytical method for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Reference standard of this compound

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the [M+H]⁺ adduct of the analyte.

    • Collision-induced dissociation (CID) will be used to generate product ions. Specific precursor/product ion transitions need to be optimized by infusing the standard solution.

  • Gas Temperatures and Flow Rates: To be optimized for the specific instrument.

4. Standard and Sample Preparation:

  • Similar to the HPLC method, but with dilutions made in LC-MS grade solvents. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is necessary.

Quantitative Data Summary (Expected Performance)

ParameterExpected Value
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) To be determined experimentally (typically pg/mL range)
Limit of Quantification (LOQ) To be determined experimentally (typically pg/mL range)

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Dissolution/Extraction) hplc_system HPLC/UPLC System sample_prep->hplc_system standard_prep Standard Preparation (Stock & Dilutions) standard_prep->hplc_system separation C18 Column Separation hplc_system->separation detection UV or MS/MS Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration report Generate Report peak_integration->report

Caption: A generalized experimental workflow for the chromatographic analysis of this compound.

References

Application Note: Quantitative Analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. This compound is a critical intermediate in the synthesis of various pharmaceuticals, and its precise quantification is essential for quality control and process monitoring. The method utilizes a C18 stationary phase with a buffered acetonitrile-water mobile phase and UV detection, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a key building block in organic synthesis, particularly in the pharmaceutical industry. Accurate analytical methods are crucial for assessing the purity of starting materials, monitoring reaction progress, and ensuring the quality of the final active pharmaceutical ingredients. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document provides a detailed protocol for the HPLC analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used as an alternative.[1][2]

  • Standard: A certified reference standard of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Chromatographic Conditions

The optimized chromatographic conditions for the analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone are summarized in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly. The mobile phase is a mixture of this acidified water and acetonitrile. For a 60:40 (v/v) ratio, mix 600 mL of acetonitrile with 400 mL of the acidified water. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[1]

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

Sample Preparation: Accurately weigh a sample containing 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters

The developed method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Quantification

Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration. Inject the prepared sample solutions. The concentration of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone in the samples can be determined from the calibration curve using the peak areas obtained.[1]

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

HPLC_Workflow A Standard & Sample Preparation G Sample Analysis A->G B HPLC System Setup D Method Parameters Input B->D C Mobile Phase Preparation C->B E System Suitability Test D->E F Calibration Curve Generation E->F Pass F->G H Data Processing & Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone. The use of a standard C18 column and a common mobile phase composition makes this method easily adaptable in most analytical laboratories.[1] This protocol can serve as a starting point for method validation and routine quality control analysis in research and industrial settings.

References

Application Notes and Protocols for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a critical reference standard for the pharmaceutical industry, primarily used in the quality control of Clonazepam, a benzodiazepine medication.[1][2] As a known impurity, its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and routine quality control (QC) testing using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This reference material is intended for laboratory and analytical use only and is not for human or animal consumption.[3] It is a high-purity compound, traceable to pharmacopeial standards, ensuring reliable and reproducible analytical results.[3]

Physicochemical Properties:

PropertyValueSource
Chemical Name This compound[2]
Synonym 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone, Clonazepam Impurity 3[3][4]
CAS Number 180854-85-7[2]
Molecular Formula C₁₅H₁₀Cl₂N₂O₄[2]
Molecular Weight 353.16 g/mol [2]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents such as acetonitrile, methanol, and Dimethylformamide (DMF).[6]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions for calibration and quantification.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a minimal amount of acetonitrile and then dilute to the mark with the same solvent.

    • Mix thoroughly to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

Storage: Store the stock and working standard solutions at 2-8°C, protected from light. Stability studies should be conducted to determine the appropriate storage duration.[7]

HPLC Method for Quantification

Objective: To provide a validated HPLC method for the quantification of this compound in drug substances or products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 50 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
LC-MS/MS Method for Identification and Trace Analysis

Objective: To provide a highly sensitive and selective LC-MS/MS method for the identification and quantification of trace levels of this compound.

LC Conditions:

ParameterCondition
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 353.0
Product Ions (m/z) To be determined by direct infusion of the reference standard. Common fragments would result from the loss of the chloroacetyl group or cleavage of the amide bond.
Collision Energy To be optimized for each transition

Method Validation Protocol

A comprehensive validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9]

Validation Parameters and Acceptance Criteria:

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, reference standard, and spiked sample. Assess peak purity using a PDA detector.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the analyte into a placebo at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters are met. No significant impact on the results.
Solution Stability Analyze standard and sample solutions at different time intervals (e.g., 0, 8, 24, 48 hours) at room temperature and refrigerated conditions.No significant change in concentration (e.g., < 2%).

Data Presentation

The following tables present example data that would be generated during the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.11250, 1265, 12401251.70.99
0.56300, 6325, 62906305.00.28
1.012550, 12600, 1250012550.00.40
5.062800, 62950, 6270062816.70.20
10.0125500, 125800, 125300125533.30.20
20.0251000, 251500, 250800251100.00.14
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
50%5.04.95, 5.02, 4.9899.0, 100.4, 99.699.7
100%10.09.92, 10.05, 9.9899.2, 100.5, 99.899.8
150%15.014.90, 15.08, 14.9599.3, 100.5, 99.799.8

Table 3: Precision Data

ParameterSamplePeak AreaMean Peak Area%RSD
Repeatability 1-612550, 12600, 12500, 12580, 12620, 1253012563.30.42
Intermediate Precision
Analyst 1, Day 11-312560, 12590, 1252012556.70.28
Analyst 2, Day 21-312610, 12570, 1265012610.00.32
Overall %RSD 0.85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_ref Weigh Reference Standard prep_stock Prepare Stock Solution (1000 µg/mL) prep_ref->prep_stock prep_work Prepare Working Standards prep_stock->prep_work sys_suit System Suitability Test prep_work->sys_suit prep_sample Prepare Sample Solution prep_sample->sys_suit hplc_analysis HPLC / LC-MS Analysis sys_suit->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq quant Quantification data_acq->quant report Generate Report quant->report

General workflow for analysis using the reference standard.
Method Validation Logical Flow

validation_flow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Write Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Logical flow for analytical method validation.
GABA-A Receptor Signaling Pathway

As this compound is an impurity of Clonazepam, understanding the mechanism of action of the parent drug is relevant. Clonazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a sedative and anticonvulsant effect.[9][10]

gaba_signaling cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect receptor GABA-A Receptor Chloride (Cl⁻) Channel hyperpolarization Hyperpolarization receptor:f1->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition gaba GABA gaba->receptor:f0 Binds clonazepam Clonazepam clonazepam->receptor:f0 Enhances Binding cl_ion->receptor:f1 Influx

Simplified GABA-A receptor signaling pathway modulated by Clonazepam.

References

Application of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, with CAS Number 180854-85-7, is a critical reference standard used in the pharmaceutical industry.[1][2] Its primary application is in the quality control and analysis of the active pharmaceutical ingredient (API) Clonazepam, where it is recognized as a process-related impurity.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical analysis, focusing on its role in impurity profiling and analytical method development.

Application Notes

1. Role as a Pharmaceutical Reference Standard

This compound serves as a high-purity reference standard for the identification and quantification of impurities in Clonazepam drug substance and drug products.[1][2] As a well-characterized chemical compound, it is employed in:

  • Analytical Method Development and Validation: Essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure they are capable of detecting and quantifying this specific impurity.[2]

  • Routine Quality Control (QC): Used as a marker in routine QC tests to ensure that the levels of this impurity in batches of Clonazepam are within the specified limits set by regulatory authorities.[2]

  • Stability Testing and Impurity Profiling: Incorporated into stability studies to monitor the formation of impurities over time and to establish the impurity profile of Clonazepam under various storage conditions.[2]

2. Context as a Process-Related Impurity in Clonazepam Synthesis

This acetamide derivative is an intermediate or byproduct formed during the synthesis of Clonazepam.[3] Its presence in the final drug substance can indicate incomplete reactions or inadequate purification. The general synthetic pathway of Clonazepam involves the acylation of 2-amino-2'-chloro-5-nitrobenzophenone, and this compound can arise from this step.

The following diagram illustrates the logical relationship of this compound as an impurity in the synthesis of Clonazepam.

G Logical Workflow: Impurity in Clonazepam Synthesis A Starting Material: 2-amino-2'-chloro-5-nitrobenzophenone B Acylation Step A->B C Intermediate: 2-Chloro-N-(2-(2-chlorobenzoyl)- 4-nitrophenyl)acetamide (Impurity) B->C Incomplete Reaction E Crude Clonazepam B->E C->E H Quality Control Analysis (e.g., HPLC) C->H Detected as Impurity D Cyclization F Purification E->F G Final API: Clonazepam F->G G->H

Caption: Logical workflow of Clonazepam synthesis and impurity detection.

Experimental Protocols

The analysis of this compound as an impurity in Clonazepam is typically performed using chromatographic methods as outlined in pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).

1. High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol is based on the general principles for the analysis of related substances in Clonazepam as described in pharmacopeial monographs.

Objective: To detect and quantify this compound and other related substances in Clonazepam.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions (Based on European Pharmacopoeia for Clonazepam Related Substances):

ParameterCondition
Column Octylsilyl silica gel for chromatography, end-capped (e.g., C8), 5 µm particle size, 150 mm x 4.6 mm
Mobile Phase Mix 10 volumes of tetrahydrofuran, 42 volumes of methanol, and 48 volumes of a 6.6 g/L solution of ammonium phosphate adjusted to pH 8.0.[4]
Flow Rate 1.0 mL/min[4]
Detection UV spectrophotometer at 254 nm[4]
Injection Volume 10 µL[4]
Run Time 3 times the retention time of Clonazepam[4]

Preparation of Solutions:

  • Test Solution: Prepare a solution of the Clonazepam sample in the solvent mixture specified in the monograph.

  • Reference Solution (a) (for quantification of other impurities): A diluted solution of the test solution as per the monograph.[4]

  • Reference Solution (b) (for system suitability): A solution containing Clonazepam and a suitable resolution marker (e.g., Flunitrazepam).[4]

  • Reference Solution of the Impurity: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare working solutions by diluting the stock solution to appropriate concentrations for linearity, LOD, and LOQ determination.

System Suitability:

  • The resolution between the peaks of Clonazepam and the resolution marker in the chromatogram of reference solution (b) should be at least 1.8.[4]

Procedure:

  • Inject the blank (mobile phase), followed by the reference solutions and the test solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to this compound by comparing its retention time with that of the impurity reference standard.

  • Calculate the concentration of the impurity in the sample by comparing the peak area with that of the reference standard.

The following diagram illustrates the general experimental workflow for the HPLC analysis of impurities.

G Experimental Workflow: HPLC Analysis of Impurities cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Clonazepam API B Dissolve in Diluent A->B F Inject Blank, System Suitability, Reference, and Test Solutions B->F C Prepare Reference Standards (Clonazepam, Impurity) C->F D Prepare System Suitability Solution D->F E Set up HPLC System (Column, Mobile Phase, Flow Rate, Detector) E->F G Acquire Chromatographic Data F->G H Identify and Integrate Peaks G->H I Perform System Suitability Checks H->I J Quantify Impurity Levels I->J K Report Results J->K

Caption: General workflow for HPLC-based impurity analysis.

2. Thin-Layer Chromatography (TLC) Method for Limit of Clonazepam Related Compound C

The USP monograph for Clonazepam provides a TLC method for the limit of "Clonazepam Related Compound C," which is a brominated analog of the target compound. A similar approach can be adapted for the semi-quantitative determination of this compound.

Objective: To semi-quantitatively determine the presence of this compound in Clonazepam.

Materials:

  • TLC plates (silica gel mixture).

  • Developing chamber.

  • UV lamp.

  • Spraying reagents.

Procedure (Based on USP for Clonazepam Related Compound C):

ParameterCondition
Adsorbent 0.25-mm layer of chromatographic silica gel mixture.[5][6]
Test Solution 25 mg/mL of Clonazepam in acetone.[5][6]
Standard Solution 50 µg/mL of the impurity reference standard in acetone.[5][6]
Application Volume 20 µL.[5][6]
Developing Solvent System A mixture of acetone and n-heptane (3:2).[5][6]

Method:

  • Apply the test and standard solutions to the TLC plate.

  • Develop the chromatogram in a suitable chamber saturated with the developing solvent system until the solvent front has moved about three-fourths of the length of the plate.[5][6]

  • Remove the plate from the chamber and air-dry.

  • Visualize the spots under a UV lamp and/or by using appropriate spraying reagents as specified in the monograph.[5][6]

  • Compare the intensity of the spot corresponding to the impurity in the chromatogram of the test solution with the intensity of the principal spot in the chromatogram of the standard solution. The intensity of the impurity spot should not be greater than that of the standard spot.[5][6]

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table summarizes typical validation parameters that would be determined during method validation for an impurity.

Validation ParameterTypical Acceptance Criteria (as per ICH guidelines)
Specificity The method should be able to resolve the impurity peak from the main component and other impurities.
Linearity Correlation coefficient (r²) ≥ 0.99 for the impurity.
Range From the limit of quantification (LOQ) to 120% of the specification limit for the impurity.
Accuracy Recovery of 80-120% for the impurity at different concentrations.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be within acceptable limits (typically <10% for impurities).
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

This compound is a key reference material in the pharmaceutical analysis of Clonazepam. Its use in impurity profiling is crucial for ensuring the quality, safety, and efficacy of the final drug product. The analytical protocols, primarily based on pharmacopeial chromatographic methods, provide a framework for the reliable detection and quantification of this process-related impurity. Adherence to these validated methods is essential for regulatory compliance and for maintaining high standards in drug manufacturing.

References

Application Notes and Protocols for Quality Control Testing of Clonazepam for Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clonazepam is a benzodiazepine derivative with anticonvulsant, muscle relaxant, and anxiolytic properties. Ensuring the purity of Clonazepam is critical for its safety and efficacy. This document provides detailed application notes and protocols for the quality control testing of Clonazepam for impurities, intended for researchers, scientists, and drug development professionals. The methodologies described are based on established pharmacopeial standards and validated analytical techniques.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the reporting, identification, and qualification of impurities.[1][2][3][4] These guidelines establish thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% or 1.0 mg per day intake, whichever is lower) for drug substances.

Common Impurities of Clonazepam

Several process-related impurities and degradation products have been identified during the synthesis and storage of Clonazepam. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specific impurities that must be monitored.[5][6][7][8]

Table 1: Specified Impurities of Clonazepam

Impurity NameStructureSource
Clonazepam EP Impurity A (2-amino-2'-chloro-5-nitrobenzophenone)Chemical StructureStarting material in the synthesis of Clonazepam.[5]
Clonazepam EP Impurity B (3-amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone)Chemical StructureByproduct of the cyclization reaction during synthesis.[5][6]
Clonazepam Related Compound C (USP) Chemical StructureSynthesis-related impurity.[7]
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide Chemical StructureAn intermediate that can remain if the cyclization step is incomplete.[5]

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Clonazepam and its related compounds.[5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for the identification and quantification of trace-level impurities.[9][10][11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) with UV detection is a robust method for separating and quantifying Clonazepam and its impurities in both bulk drug and pharmaceutical formulations.[5][16][17][18][19][20]

Table 2: Comparative Summary of HPLC Methods for Clonazepam Impurity Analysis

ParameterMethod 1 (USP)[7][8]Method 2 (EP)[6]Method 3 (Validated RP-HPLC)[16][17]
Column 4.6-mm x 10-cm; 5-µm packing L14.6-mm x 25-cm; 5-µm packing L1EC (250mm X 4.6 mm); Nucleosil 100-5, C18
Mobile Phase Filtered and degassed mixture of Buffer solution, methanol, and tetrahydrofuran (60:52:13)Mix 10 volumes of tetrahydrofuran, 42 volumes of methanol, and 48 volumes of a 6.6 g/L solution of ammonium phosphate (pH 8.0)Acetonitrile and water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 254 nm254 nmUV at 235 nm
Injection Volume 20 µL10 µL20 µL
Column Temp. AmbientNot SpecifiedAmbient
Run Time Not Specified3 times the retention time of clonazepam10 minutes

Experimental Protocol: RP-HPLC for Clonazepam Impurity Profiling (Based on Method 3)

1. Materials and Reagents:

  • Clonazepam reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Column: EC (250mm X 4.6 mm); Nucleosil 100-5, C18

  • Mobile Phase: Acetonitrile: Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm[16]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: 10 minutes

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Clonazepam reference standard in methanol to obtain a stock solution of 1.0 mg/mL.[13]

  • Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).[13][16]

4. Sample Solution Preparation (for Bulk Drug):

  • Accurately weigh about 10 mg of the Clonazepam sample and transfer it to a 100-mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (e.g., a mixture of water, methanol, and tetrahydrofuran).[8]

5. Sample Solution Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Clonazepam and transfer it to a 100 ml volumetric flask.

  • Add about 70 ml of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to 100 ml with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.[20]

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the standard solution multiple times (e.g., n=6) to establish system suitability (e.g., retention time, peak area repeatability, theoretical plates, and tailing factor). The tailing factor should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 2.0%.[7]

  • Inject the sample solution.

  • Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Workflow for HPLC Analysis of Clonazepam Impurities

HPLC_Workflow prep Sample Preparation (Bulk Drug or Tablets) hplc HPLC System Equilibration prep->hplc blank Blank Injection (Mobile Phase) hplc->blank std_inj Standard Injection (n=6) System Suitability Check blank->std_inj sample_inj Sample Injection std_inj->sample_inj If suitability passes chrom Chromatographic Separation (C18 Column) sample_inj->chrom detect UV Detection (235 nm) chrom->detect data Data Acquisition and Analysis detect->data report Impurity Profiling and Reporting data->report

Caption: Workflow for HPLC-based impurity analysis of Clonazepam.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It is particularly useful for identifying unknown impurities due to its ability to provide structural information from mass spectra.[9][10][11] However, some benzodiazepines, including Clonazepam, can be thermally unstable and may degrade during GC analysis, which requires careful method development.[12]

Experimental Protocol: GC-MS for Clonazepam Impurity Analysis

1. Materials and Reagents:

  • Clonazepam reference standard and impurity reference standards

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent if necessary (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide)[9]

2. GC-MS Conditions (General):

  • Column: DB-5MS or equivalent

  • Injection Mode: Splitless

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 0.25 min

    • Ramp rate: 40°C/min

    • Final temperature: 325°C

  • Carrier Gas: Helium

  • MS Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification[11]

  • Ionization: Electron Impact (EI) or Chemical Ionization (CI)

3. Sample Preparation:

  • Dissolve the Clonazepam sample in a suitable solvent.

  • For trace analysis, a liquid-liquid extraction may be necessary to concentrate the analytes and remove matrix interference.

  • Derivatization may be required to improve the thermal stability and chromatographic behavior of Clonazepam and its impurities.[9]

4. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire data in full scan mode to identify unknown impurities by comparing their mass spectra with spectral libraries (e.g., NIST).

  • For quantification of known impurities, develop a method in SIM mode using specific ions for each analyte to enhance sensitivity and selectivity.

Logical Flow for Impurity Identification and Quantification by GC-MS

GCMS_Logic start Sample with Potential Impurities gc_sep GC Separation start->gc_sep ms_detect MS Detection gc_sep->ms_detect full_scan Full Scan Mode ms_detect->full_scan sim_mode SIM Mode ms_detect->sim_mode lib_search Library Search (e.g., NIST) full_scan->lib_search quant_known Quantify Known Impurities sim_mode->quant_known id_unknown Identify Unknown Impurities lib_search->id_unknown result Final Impurity Profile id_unknown->result quant_known->result

Caption: Logical workflow for GC-MS analysis of Clonazepam impurities.

Data Presentation

Quantitative data on impurities should be summarized in a clear and structured format to allow for easy comparison and trend analysis across different batches of the drug substance.

Table 3: Example of a Batch Analysis Report for Clonazepam Impurities

Batch NumberImpurity A (%)Impurity B (%)Unknown Impurity at RRT 1.25 (%)Total Impurities (%)Status
CZ-2025-0010.080.050.030.16Pass
CZ-2025-0020.090.060.040.19Pass
CZ-2025-0030.110.07Not Detected0.18Pass

*RRT = Relative Retention Time

Acceptance Criteria (based on USP)[7][8]

  • Clonazepam related compound A: Not more than 0.1%

  • Clonazepam related compound B: Not more than 0.1%

  • Any other impurity: Not more than 0.2%

  • Sum of all other impurities: Not more than 0.3%

The quality control of Clonazepam for impurities is a critical aspect of ensuring its safety and therapeutic efficacy. A combination of chromatographic techniques, particularly HPLC, is essential for the accurate detection and quantification of impurities. Adherence to pharmacopeial methods and ICH guidelines is mandatory for regulatory compliance. The protocols and data presentation formats provided in this document offer a comprehensive guide for professionals involved in the quality assessment of Clonazepam.

References

Application Notes and Protocols for the N-Acylation Step in Lorazepam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lorazepam is a high-potency, short-to-intermediate-acting 3-hydroxy-1,4-benzodiazepine derivative with anxiolytic, sedative, hypnotic, and anticonvulsant properties. Its synthesis involves a multi-step process, with a key transformation being the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring. This is typically achieved through an acylation reaction followed by hydrolysis. This document provides a detailed experimental protocol for the N-acylation of the precursor, 2-amino-2',5'-dichlorobenzophenone, and the subsequent critical acylation step utilizing a Polonovski-type rearrangement that leads to the formation of the 3-acetoxy intermediate, a direct precursor to Lorazepam.

I. Initial N-Acylation of 2-Amino-2',5'-dichlorobenzophenone

The synthesis of Lorazepam commences with the N-acylation of 2-amino-2',5'-dichlorobenzophenone with chloroacetyl chloride. This step is crucial for the subsequent cyclization to form the benzodiazepine ring system.

Experimental Protocol: Chloroacetylation of 2-Amino-2',5'-dichlorobenzophenone

Materials:

  • 2-Amino-2',5'-dichlorobenzophenone

  • Chloroacetyl chloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Ice-cold dilute aqueous ammonia

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-amino-2',5'-dichlorobenzophenone in an appropriate organic solvent such as dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while stirring. The molar ratio of 2-amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be approximately 1:1.1.

  • Maintain the reaction temperature at 0-5°C and continue stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by washing the mixture with ice-cold dilute aqueous ammonia.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product, 2-(chloroacetamido)-2',5'-dichlorobenzophenone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:
ParameterValue
Starting Material 2-Amino-2',5'-dichlorobenzophenone
Reagent Chloroacetyl chloride
Solvent Dichloromethane
Reaction Temperature 0-5°C
Reaction Time 1-2 hours
Typical Yield >90%
Purity (after recryst.) >98%

II. Acylation via Polonovski-Type Rearrangement for 3-Hydroxylation

A critical step in the synthesis of Lorazepam is the introduction of the hydroxyl group at the 3-position of the benzodiazepine ring. This is accomplished through the formation of an N-oxide intermediate, followed by a Polonovski-type rearrangement using acetic anhydride, which introduces a 3-acetoxy group. Subsequent hydrolysis yields the final product, Lorazepam.[1]

Experimental Protocol:

Step 1: N-Oxide Formation

The intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is first oxidized to its corresponding N-oxide. This is typically achieved using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2]

Step 2: Polonovski-Type Rearrangement and Acetylation

  • The N-oxide intermediate is dissolved in a suitable solvent, such as acetic anhydride.

  • The reaction mixture is heated to induce the Polonovski-type rearrangement. This results in the formation of 3-acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

  • The reaction is monitored by TLC until the starting N-oxide is consumed.

  • After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

Step 3: Hydrolysis to Lorazepam

  • The crude 3-acetoxy intermediate is then subjected to hydrolysis to remove the acetyl group and form the 3-hydroxy functionality.

  • This is typically achieved by treating the intermediate with a base, such as sodium hydroxide in an alcoholic solvent (e.g., ethanol).[3]

  • The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC).

  • The solution is then neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude Lorazepam.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude Lorazepam can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with high purity.[3]

Quantitative Data:
ParameterValue
Starting Material 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
Acylating Agent Acetic anhydride
Reaction Type Polonovski-Type Rearrangement
Intermediate 3-Acetoxy-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Hydrolysis Agent Sodium hydroxide in ethanol
Final Product Lorazepam
Overall Yield (from N-oxide) 60-80%
Purity (after recryst.) >99%

Visualizations

Reaction Mechanism: N-Acylation of 2-Amino-2',5'-dichlorobenzophenone

N_Acylation_Mechanism cluster_reactants Reactants cluster_product Product 2-amino-2',5'-dichlorobenzophenone 2-Amino-2',5'- dichlorobenzophenone product 2-(Chloroacetamido)-2',5'- dichlorobenzophenone 2-amino-2',5'-dichlorobenzophenone->product Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product Acylating Agent

Caption: N-Acylation of the starting aminobenzophenone.

Experimental Workflow: Synthesis of Lorazepam via Polonovski-Type Rearrangement

Lorazepam_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_final Final Product A 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one B Oxidation (e.g., m-CPBA) A->B C N-Oxide Intermediate B->C D Polonovski-Type Rearrangement (Acetic Anhydride) C->D E 3-Acetoxy Intermediate D->E F Hydrolysis (NaOH, Ethanol) E->F G Lorazepam F->G

References

Application Note: Quantitative Analysis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide. This compound is a known impurity of the pharmaceutical agent Clonazepam, making its accurate quantification crucial for quality control and drug safety.[1][2] The protocol provided herein offers a robust starting point for method development and validation in research and quality control laboratories.

Introduction

This compound is a critical reference standard for the analytical monitoring of Clonazepam synthesis and formulation.[1][2] Its potential presence in the final drug product necessitates a reliable analytical method for its detection and quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal technique for trace-level impurity analysis.[3] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS conditions, and data analysis.

Experimental Protocol

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: For drug substance or product analysis, accurately weigh a sample amount equivalent to a final concentration within the calibration range after dissolution and dilution. A recommended starting point is to dissolve the sample in the initial mobile phase composition.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

LC-MS Method

A reverse-phase HPLC method is suitable for the separation of this compound.[4] For mass spectrometry detection, a modifier like formic acid should be used in the mobile phase to facilitate ionization.[4]

Liquid Chromatography Parameters:

ParameterValue
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 353.0
Product Ions (m/z) Transition 1 (Quantifier): 277.0, Transition 2 (Qualifier): 152.0
Fragmentor Voltage 135 V
Collision Energy Transition 1: 20 V, Transition 2: 35 V
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Note: The product ions and collision energies are predicted based on the structure of the molecule (Molecular Weight: 353.16 g/mol ) and may require optimization.[1][5]

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are representative and should be confirmed during method validation.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-1000 ng/mL) stock->working filter Filter all solutions (0.22 µm) working->filter sample Prepare Sample Solution sample->filter inject Inject 5 µL into LC-MS System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Report quantify->report

References

Application Note: NMR Characterization of Lorazepam and its Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam, a benzodiazepine derivative, is a widely prescribed pharmaceutical for the management of anxiety disorders. The synthesis of lorazepam, like many multi-step organic syntheses, can result in the formation of various byproducts and impurities. Rigorous characterization and quantification of these impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of these related substances. This application note provides a detailed protocol for the synthesis of lorazepam and the subsequent characterization of the parent molecule and key byproducts using ¹H and ¹³C NMR.

Synthesis of Lorazepam

A common synthetic route to lorazepam involves the reaction of 2-amino-5-chloro-2'-chlorobenzophenone with hydroxylamine, followed by cyclization and subsequent functional group manipulations. Byproducts can arise from incomplete reactions, side reactions, or degradation of intermediates and the final product.

Key Reaction Scheme:

A representative synthesis of lorazepam starts from 2-amino-5-chloro-2'-chlorobenzophenone. The process typically involves the formation of an oxime, followed by cyclization to form the benzodiazepine ring system. Subsequent hydroxylation at the 3-position yields lorazepam. A potential byproduct, 6-chloro-4-(2-chlorophenyl)quinazolinone, can be formed through an alternative cyclization pathway. Another common process-related impurity is Lorazepam Related Compound A, which is the acetylated precursor to lorazepam.

Experimental Protocols

Synthesis of Lorazepam (Illustrative)

Materials:

  • 2-amino-5-chloro-2'-chlorobenzophenone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Chloroacetyl chloride

  • Ammonia solution

  • Sodium hydroxide

  • Hydrochloric acid

  • Various organic solvents (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Oxime Formation: 2-amino-5-chloro-2'-chlorobenzophenone is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

  • Cyclization: The oxime is then treated with chloroacetyl chloride to yield an intermediate which is subsequently cyclized using a base such as ammonia to form the 1,4-benzodiazepine ring.

  • Hydroxylation: The resulting intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield lorazepam.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure lorazepam.

Note: This is a simplified, illustrative protocol. Actual synthetic procedures may vary and should be performed by qualified personnel with appropriate safety precautions.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the lorazepam synthesis product (or isolated byproduct).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Spectral width: Appropriate for the chemical shift range of the compounds (e.g., -2 to 12 ppm)

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling should be applied to obtain singlet peaks for each unique carbon.

Data Presentation: NMR Data of Lorazepam and Key Byproducts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for lorazepam and two common synthesis-related impurities.

Table 1: ¹H NMR Data (in DMSO-d₆, 400 MHz)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Lorazepam Aromatic-H7.20-7.80m-7H
H-34.85d5.21H
OH-36.20d5.21H
NH10.50s-1H
Lorazepam Related Compound A Aromatic-H7.20-7.80m-7H
H-35.95s-1H
NH10.70s-1H
Acetyl-CH₃2.10s-3H
6-chloro-4-(2-chlorophenyl)quinazolinone Aromatic-H7.40-8.20m-7H
NH12.60s-1H

Table 2: ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Lorazepam C=O170.5
C=N160.2
Aromatic-C120.0-140.0
C-375.8
Lorazepam Related Compound A C=O (amide)169.8
C=O (ester)170.2
C=N159.5
Aromatic-C120.0-141.0
C-378.5
Acetyl-CH₃20.8
6-chloro-4-(2-chlorophenyl)quinazolinone C=O162.5
C=N152.8
Aromatic-C121.0-149.0

Mandatory Visualizations

experimental_workflow cluster_synthesis Lorazepam Synthesis cluster_analysis NMR Characterization start Starting Materials (2-amino-5-chloro-2'-chlorobenzophenone) reaction Multi-step Synthesis (Oxime formation, Cyclization, Hydroxylation) start->reaction crude Crude Lorazepam Mixture reaction->crude preparation NMR Sample Preparation (Dissolution in Deuterated Solvent) crude->preparation Sample acquisition NMR Data Acquisition (1H and 13C Spectra) preparation->acquisition analysis Spectral Analysis (Identification and Quantification) acquisition->analysis results Application Note - Data Tables - Protocols - Diagrams analysis->results Data

Caption: Experimental workflow from synthesis to NMR characterization.

signaling_pathway cluster_reactants Key Compounds cluster_nmr Characteristic NMR Signals lorazepam Lorazepam (Desired Product) lorazepam_nmr ¹H: ~4.85 ppm (d, H-3) ¹³C: ~75.8 ppm (C-3) lorazepam->lorazepam_nmr Identified by byproduct1 Lorazepam Related Compound A (Process Impurity) byproduct1_nmr ¹H: ~5.95 ppm (s, H-3), ~2.10 ppm (s, -COCH₃) ¹³C: ~78.5 ppm (C-3), ~20.8 ppm (-CH₃) byproduct1->byproduct1_nmr Identified by byproduct2 6-chloro-4-(2-chlorophenyl)quinazolinone (Side-Reaction Product) byproduct2_nmr ¹H: Absence of aliphatic protons ¹³C: Absence of sp³ carbons byproduct2->byproduct2_nmr Identified by

Caption: Key NMR correlations for lorazepam and its byproducts.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of lorazepam and its synthesis-related impurities.[1][2] The distinct chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra allow for the confident identification of the desired product and various byproducts.[3] The protocols and data presented in this application note provide a framework for researchers and drug development professionals to effectively utilize NMR for the quality control of lorazepam synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the N-acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride.[1][2] This reaction is typically performed in an organic solvent.

Q2: What are the recommended reaction conditions for this synthesis?

A2: Several protocols have been reported with slight variations. A general approach involves reacting 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride in a suitable solvent at reflux temperature for 1 to 3.5 hours.[1][2] Specific solvent systems include toluene or a mixture of cyclohexane and toluene.[1][2]

Q3: I am observing a low yield. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Competing Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reagent Ratio: The molar ratio of chloroacetyl chloride to the starting amine is crucial. An insufficient amount of the acylating agent will lead to an incomplete reaction, while a large excess can promote side reactions.

  • Moisture in Reaction: Chloroacetyl chloride is highly reactive towards water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acylating agent.

Q4: What are the likely impurities in my final product?

A4: Common impurities may include:

  • Unreacted 2-amino-5-nitro-2'-chlorobenzophenone.

  • Hydrolysis product of chloroacetyl chloride (chloroacetic acid).

  • Potentially, a diacylated by-product, although less common for this specific substrate due to steric hindrance.

Q5: How can I purify the crude this compound?

A5: The crude product is typically a solid that can be purified by the following methods:

  • Filtration and Washing: After the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The filter cake should be washed with a suitable solvent, such as cold toluene or water, to remove soluble impurities.[1][2] Washing with a dilute aqueous ammonia solution can help remove acidic impurities.[2]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive chloroacetyl chloride (hydrolyzed).2. Reaction temperature too low.3. Insufficient reaction time.1. Use fresh or newly opened chloroacetyl chloride.2. Ensure the reaction mixture reaches and maintains reflux temperature.3. Monitor the reaction by TLC and extend the reaction time if starting material is still present.
Formation of Multiple Products (observed by TLC) 1. Reaction temperature too high, leading to decomposition or side reactions.2. Presence of impurities in starting materials.3. Excess chloroacetyl chloride leading to side reactions.1. Maintain a gentle reflux; avoid excessive heating.2. Check the purity of 2-amino-5-nitro-2'-chlorobenzophenone before starting the reaction.3. Use a controlled molar ratio of chloroacetyl chloride to the amine.
Product is an oil and does not solidify 1. Presence of significant impurities.2. Residual solvent.1. Attempt to purify the oil using column chromatography.2. Ensure the product is thoroughly dried under vacuum.
Final product has a low melting point or a broad melting range 1. Presence of impurities.1. Recrystallize the product. Consider using a different solvent system for recrystallization.

Experimental Protocols

Protocol 1: Synthesis in Toluene

This protocol is adapted from a patented method for a similar synthesis.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitro-2'-chlorobenzophenone in toluene.

  • Addition of Reagent: Slowly add chloroacetyl chloride to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Work-up: Cool the mixture to room temperature to allow the product to crystallize.

  • Purification: Filter the solid product, wash with cold toluene, and dry under vacuum.

Protocol 2: Synthesis in Cyclohexane/Toluene Mixture

This protocol is based on a published patent.[1]

  • Reaction Setup: Add 2-amino-5-nitro-2'-chlorobenzophenone to a mixture of cyclohexane and toluene (volume ratio of 1:1 to 1:2) in a reaction vessel.

  • Heating: Heat the mixture to reflux.

  • Addition of Reagent: Once refluxing, slightly lower the temperature to cease reflux and add chloroacetyl chloride dropwise with stirring.

  • Reaction: After the addition is complete, bring the mixture back to reflux and maintain for 1-3.5 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Filter the precipitated product. Wash the filter residue with water until neutral and then dry to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions

ParameterProtocol 1Protocol 2
Starting Amine 2-amino-5-nitro-2'-chlorobenzophenone2-amino-5-nitro-2'-chlorobenzophenone
Acylating Agent Chloroacetyl chlorideChloroacetyl chloride
Solvent TolueneCyclohexane/Toluene (1:1 to 1:2 v/v)
Temperature RefluxReflux
Reaction Time 2-3 hours1-3.5 hours
Work-up Crystallization by coolingPrecipitation and filtration
Purification Washing with cold tolueneWashing with water

Visualizations

Synthesis_Pathway 2-amino-5-nitro-2'-chlorobenzophenone 2-amino-5-nitro-2'-chlorobenzophenone Product 2-Chloro-N-(2-(2-chlorobenzoyl)- 4-nitrophenyl)acetamide 2-amino-5-nitro-2'-chlorobenzophenone->Product Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product HCl HCl Product->HCl Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction_Conditions Monitor_TLC Monitor by TLC Check_Reaction_Conditions->Monitor_TLC Reaction_Complete Reaction Complete? Monitor_TLC->Reaction_Complete Adjust_Conditions Adjust Conditions (e.g., extend time, add reagent) Reaction_Complete->Adjust_Conditions No Purification Proceed to Purification Reaction_Complete->Purification Yes Adjust_Conditions->Monitor_TLC Check_Purity Check Purity (e.g., MP, NMR, HPLC) Purification->Check_Purity Pure_Product Pure Product Obtained Check_Purity->Pure_Product Yes Recrystallize Recrystallize or Column Chromatography Check_Purity->Recrystallize No Recrystallize->Check_Purity

References

Technical Support Center: Synthesis of Lorazepam Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lorazepam and its intermediates. The following resources address common side reactions and offer practical solutions to optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Side Reaction: Formation of Quinazolinone and Related Impurities

Q1: During the cyclization of 2-chloroacetamido-2',5'-dichlorobenzophenone, I'm observing a significant amount of a quinazolinone byproduct, specifically 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone. What causes this side reaction?

A1: The formation of a 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone impurity is a common side reaction in the synthesis of benzodiazepines. This occurs through an alternative intramolecular cyclization pathway. Instead of the desired seven-membered diazepine ring formation, the amide nitrogen can attack the carbonyl carbon of the benzophenone, leading to a six-membered quinazolinone ring. This pathway is often favored by high temperatures and certain basic or acidic conditions.

Q2: My final lorazepam product is showing the presence of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde. How is this impurity formed?

A2: The impurity 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is a known degradation product of lorazepam itself.[1][2] Lorazepam is a thermolabile substance, and at elevated temperatures, it can undergo rearrangement to form this quinazoline-based impurity.[1] Therefore, it is crucial to control the temperature during the final steps of the synthesis and purification, as well as during storage.

Q3: What reaction conditions should I use to minimize the formation of quinazolinone byproducts?

A3: To minimize the formation of quinazolinone byproducts, consider the following optimizations:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate for the desired cyclization. High temperatures can promote the rearrangement to the more stable quinazolinone ring system.

  • Choice of Base/Catalyst: The choice of base or catalyst is critical. Milder reaction conditions are generally preferred. For instance, using a carefully selected catalyst system can favor the formation of the seven-membered benzodiazepine ring over the six-membered quinazolinone.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Prolonged reaction times can lead to the accumulation of side products.[4]

Side Reaction: Issues in Friedel-Crafts Acylation

Q4: I am synthesizing the 2-amino-2',5'-dichlorobenzophenone intermediate via Friedel-Crafts acylation and experiencing low yields and multiple products. What are the likely causes?

A4: While Friedel-Crafts acylation is a robust method, several factors can lead to poor outcomes:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used.[5] The amino group of the aniline starting material can also complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.

  • Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur if the product is more reactive than the starting material. However, in the case of acylation, the resulting ketone is deactivated, which generally prevents further acylation.[5][6] If polysubstitution is observed, it may be due to overly harsh reaction conditions.

  • Isomer Formation: The directing effects of the substituents on the aromatic ring will influence the position of acylation. This can lead to the formation of a mixture of ortho, para, and meta isomers. The reaction conditions, particularly the solvent and temperature, can affect the isomer ratio.

Q5: How can I optimize the Friedel-Crafts acylation to improve the yield and selectivity for 2-amino-2',5'-dichlorobenzophenone?

A5: To optimize the Friedel-Crafts acylation, consider the following:

  • Protecting the Amino Group: The amino group of the starting aniline derivative is highly reactive towards the Lewis acid catalyst. It is advisable to protect the amino group, for example, as an acetamide, before performing the acylation. The protecting group can be removed in a subsequent step.

  • Control of Stoichiometry: Use at least a stoichiometric amount of the Lewis acid catalyst to account for its complexation with the carbonyl group of the acylating agent and the product.[5]

  • Temperature and Addition Rate: Perform the reaction at a low temperature (e.g., 0 °C) and add the acylating agent or catalyst dropwise to control the exothermic reaction and minimize side product formation.[6]

  • Choice of Solvent: The choice of solvent can influence the reaction outcome. Common solvents for Friedel-Crafts acylation include dichloromethane, 1,2-dichloroethane, and carbon disulfide.[6]

Side Reaction: Hydrolysis of Intermediates

Q6: During the workup of the acylation reaction to form 2-chloroacetamido-2',5'-dichlorobenzophenone, I am noticing the presence of the starting material, 2-amino-2',5'-dichlorobenzophenone. What is causing this?

A6: The presence of the starting aminobenzophenone after the acylation reaction is likely due to the hydrolysis of the desired 2-chloroacetamido-2',5'-dichlorobenzophenone product. The amide bond in this intermediate can be susceptible to cleavage under either acidic or basic conditions, especially at elevated temperatures during the workup.[3][7][8]

Q7: What are the best practices to prevent the hydrolysis of the 2-chloroacetamido-2',5'-dichlorobenzophenone intermediate?

A7: To prevent hydrolysis, follow these best practices:

  • Mild Workup Conditions: Use mild acidic or basic conditions for the workup and avoid prolonged exposure to strong acids or bases.

  • Low Temperatures: Perform the workup and extractions at low temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.

  • Anhydrous Conditions: As much as possible, maintain anhydrous conditions until the reaction is complete and ready for a controlled aqueous workup.

Troubleshooting Guides

Guide 1: Low Yield in the Cyclization to the Benzodiazepine Core
Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-chloroacetamido-2',5'-dichlorobenzophenone Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.[4]- Gradually increase the reaction temperature, but be mindful of promoting side reactions.[3]- Ensure the purity of the starting material.
Significant formation of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone Incorrect reaction conditions favoring the six-membered ring cyclization.- Lower the reaction temperature.[3]- Screen different catalysts or bases that may favor the seven-membered ring formation.[3]- Adjust the solvent system.
Presence of 2-amino-2',5'-dichlorobenzophenone in the product mixture Hydrolysis of the starting material or an intermediate.- Ensure anhydrous reaction conditions.- Use a milder workup procedure with controlled pH and temperature.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-2',5'-dichlorobenzophenone

This protocol is based on the reduction of a 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole precursor using iron powder in an acidic medium.[9]

Materials:

  • 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole

  • Toluene

  • Iron powder

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. A typical mass ratio is 1:2.5:0.5:1.2 (isoxazole:toluene:iron powder:hydrochloric acid).[10]

  • Slowly heat the mixture to reflux (approximately 110°C) with continuous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (approximately 2.75 hours).[9]

  • Once the reaction is complete, stop heating and allow the iron sludge to settle for about 30 minutes.[9]

  • Separate the liquid phase from the iron sludge via press filtration.[9]

  • Cool the filtrate to allow the 2-amino-2',5'-dichlorobenzophenone to crystallize.

  • Isolate the wet product by centrifugation and dry to obtain the finished product.[9]

Protocol 2: Acylation of 2-amino-2',5'-dichlorobenzophenone

This protocol describes the acylation of 2-amino-2',5'-dichlorobenzophenone with chloroacetyl chloride.[9]

Materials:

  • 2-amino-2',5'-dichlorobenzophenone

  • Chloroacetyl chloride

  • Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve the 2-amino-2',5'-dichlorobenzophenone in the anhydrous organic solvent in the reaction vessel. A suggested mass-to-volume ratio is 1:8 g/mL.[9]

  • Cool the solution to a temperature between 0-30°C.

  • Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of the aminobenzophenone to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[9]

  • Stir the reaction mixture for 0.5-2 hours.

  • Upon completion, the reaction can be worked up using standard organic chemistry techniques such as extraction, washing with a mild aqueous base (e.g., ice-cold dilute aqueous ammonia), and recrystallization to isolate the 2-chloroacetamido-2',5'-dichlorobenzophenone product.[10]

Protocol 3: Cyclization to 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol describes the cyclization of 2-chloroacetamido-5-chlorobenzophenone using hexamethylenetetramine and ammonia.[11]

Materials:

  • 2-chloroacetamido-5-chlorobenzophenone

  • Hexamethylenetetramine

  • Methanol

  • Ammonia gas

Procedure:

  • Stir a mixture of methanol, hexamethylenetetramine, and 2-chloroacetamido-5-chlorobenzophenone.

  • Saturate the mixture with ammonia gas at room temperature.

  • Slowly heat the mixture to reflux while continuously bubbling ammonia through the solution.

  • Continue refluxing for the appropriate amount of time (e.g., 24 hours), monitoring the reaction by TLC.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crystalline product can be isolated by filtration, washed with cold methanol and hot water, and then dried.[11]

Data Presentation

Table 1: Impact of Reaction Conditions on Friedel-Crafts Acylation Yield (Illustrative Example)

EntryLewis Acid (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)
1AlCl₃ (1.1)0275
2AlCl₃ (1.1)25285
3AlCl₃ (1.5)25290
4FeCl₃ (1.5)25465

Note: This data is illustrative and based on general principles of Friedel-Crafts acylation. Actual results will vary depending on the specific substrates and conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization 4-chloroaniline 4-chloroaniline ACDB 2-amino-2',5'-dichlorobenzophenone 4-chloroaniline->ACDB 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride->ACDB CACDB 2-chloroacetamido-2',5'-dichlorobenzophenone ACDB->CACDB  + Chloroacetyl chloride Lorazepam_Intermediate 7-chloro-5-(2-chlorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one CACDB->Lorazepam_Intermediate  + Hexamethylenetetramine  + Ammonia

Caption: Synthetic workflow for a key lorazepam intermediate.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation Check_Anhydrous Are all reagents and glassware anhydrous? Start->Check_Anhydrous Use_Anhydrous Use fresh anhydrous reagents and flame-dry glassware. Check_Anhydrous->Use_Anhydrous No Check_Catalyst Is a stoichiometric amount (>=1 eq) of Lewis acid used? Check_Anhydrous->Check_Catalyst Yes Increase_Catalyst Use >=1 equivalent of AlCl3. Check_Catalyst->Increase_Catalyst No Check_Conditions Review reaction temperature and time. Check_Catalyst->Check_Conditions Yes Optimize_Conditions Optimize temperature and time. Consider a milder Lewis acid. Check_Conditions->Optimize_Conditions

Caption: Troubleshooting for Friedel-Crafts acylation.

References

Technical Support Center: Purification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, a key intermediate in the synthesis of clonazepam.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Issue 1: Low Purity of the Final Product After Initial Isolation

  • Question: My isolated 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone shows significant impurities, primarily the starting material, 2-amino-2'-chloro-5-nitrobenzophenone. How can I improve the purity?

  • Possible Causes & Solutions:

    • Incomplete Acylation Reaction: The presence of the starting material is a clear indicator that the acylation reaction has not gone to completion.

      • Troubleshooting Steps:

        • Optimize Reaction Conditions: Ensure the molar ratio of the acylating agent (chloroacetyl chloride) to the 2-amino-5-nitro-2′-chlorobenzophenone is sufficient. A slight excess of the acylating agent may be required.

        • Reaction Time and Temperature: The reaction may require longer reaction times or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Inefficient Initial Purification: The initial workup may not be sufficient to remove unreacted starting materials and byproducts.

      • Troubleshooting Steps:

        • Washing: After the reaction, quenching with water and subsequent washing of the crude product can help remove water-soluble impurities. A wash with a dilute acid solution can help remove any unreacted amine starting material. A final wash with a non-polar solvent like hexane can remove non-polar impurities.

        • Recrystallization: This is a crucial step for purifying the solid product. The choice of solvent is critical. Based on solubility data, consider solvents in which the product is sparingly soluble at room temperature but readily soluble when heated, such as methanol or ethanol. Mixed solvent systems like cyclohexane/toluene have also been used for similar compounds.[1]

        • Column Chromatography: For high-purity requirements, column chromatography using silica gel is an effective method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point.

Issue 2: Oiling Out During Recrystallization

  • Question: During the cooling phase of recrystallization, my product separates as an oil instead of forming crystals. What should I do?

  • Possible Causes & Solutions:

    • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and prevent crystal lattice formation.

      • Troubleshooting Steps:

        • Pre-purification: Attempt a preliminary purification step before recrystallization, such as a simple filtration or a wash with a suitable solvent to remove some of the impurities.

    • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or the polarity difference between the compound and the solvent is too large.

      • Troubleshooting Steps:

        • Solvent System Modification: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then reheat to dissolve and cool slowly. For example, if your compound is dissolved in a polar solvent, a non-polar anti-solvent can be added.

        • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

        • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.

        • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: Poor Recovery After Purification

  • Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?

  • Possible Causes & Solutions:

    • Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.

      • Troubleshooting Steps:

        • Minimize Transfers: Plan your purification workflow to minimize the number of times you transfer the product between flasks.

    • Product Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing.

      • Troubleshooting Steps:

        • Use Cold Solvents: Perform washes with ice-cold solvents to minimize solubility losses.

        • Select Appropriate Wash Solvents: Choose wash solvents in which your product has minimal solubility.

    • Product Remains in Mother Liquor After Recrystallization: A significant amount of the product may remain dissolved in the solvent after cooling.

      • Troubleshooting Steps:

        • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

        • Concentrate the Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be collected. Note that this second crop may be less pure than the first.

        • Change the Solvent System: A different recrystallization solvent may result in lower solubility of the product at cold temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone synthesis?

    • A1: The most common impurity is the unreacted starting material, 2-amino-2'-chloro-5-nitrobenzophenone, resulting from an incomplete acylation reaction. Other potential impurities can arise from side reactions or degradation of the product if the reaction conditions are too harsh.

  • Q2: What are suitable solvents for the recrystallization of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone?

    • A2: Based on available solubility data, the compound is slightly soluble in acetonitrile and methanol, especially when heated, and soluble in ether and methylene chloride.[2][3] Therefore, methanol or ethanol are good starting points for recrystallization. A mixed solvent system, such as cyclohexane and toluene, has been reported for the synthesis of a similar compound and could be effective.[1]

  • Q3: How can I monitor the purity of my product during purification?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the product and impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be used.[4][5]

  • Q4: What are the key physical properties of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone?

    • A4: It is typically a colorless or yellow crystalline powder.[3] It is insoluble in water but soluble in several organic solvents.[3]

Data Presentation

Table 1: Solubility of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

SolventSolubilityReference
WaterInsoluble[3]
AcetonitrileSlightly Soluble[2]
MethanolSlightly Soluble (especially when heated)[2]
DMSOSoluble (when heated)[2]
EtherSoluble[3]
Methylene ChlorideSoluble[3]

Table 2: Example Reaction Conditions for a Similar Acylation Reaction

This data is for the synthesis of 2-chloroacetylamino-5-nitrobenzophenone and can be used as a starting point for optimization.

ParameterValueReference
Reactant 12-amino-5-nitrobenzophenone (50 g)[1]
Reactant 2Chloroacetyl chloride (16 - 48.5 ml)[1]
SolventCyclohexane:Toluene (1:1 to 1:2 v/v)[1]
Solvent Volume1000 - 2000 ml[1]
Reaction TemperatureReflux[1]
Reaction Time1 - 3.5 hours[1]

Experimental Protocols

Protocol 1: Recrystallization of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone

  • Solvent Selection: Based on the solubility data, select a suitable solvent (e.g., methanol, ethanol) or a mixed solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, crystals of the purified product should form. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Start Crude Product (from acylation reaction) Wash Washing Steps (Water, Dilute Acid, etc.) Start->Wash Initial Cleanup Recrystallization Recrystallization (e.g., from Methanol/Ethanol) Wash->Recrystallization Primary Purification TLC TLC Analysis Recrystallization->TLC ColumnChromatography Column Chromatography (Silica Gel) HPLC HPLC Analysis ColumnChromatography->HPLC High Purity Check TLC->ColumnChromatography If impurities persist PureProduct Pure Product TLC->PureProduct If pure HPLC->PureProduct

Caption: General workflow for the purification of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone.

Troubleshooting_Low_Purity Problem Low Purity of Final Product Cause1 Incomplete Acylation Reaction Problem->Cause1 Cause2 Inefficient Purification Problem->Cause2 Solution1a Optimize Reaction Conditions (Stoichiometry, Time, Temp.) Cause1->Solution1a Solution2a Improve Washing Protocol Cause2->Solution2a Solution2b Perform Recrystallization Cause2->Solution2b Solution2c Use Column Chromatography Cause2->Solution2c

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Overcoming Low Yield in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of benzodiazepines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzodiazepine synthesis?

Low yields in benzodiazepine synthesis can stem from several factors, including incomplete reactions, the formation of side products, and difficulties in product isolation and purification. The choice of starting materials, catalysts, solvents, and reaction temperature are all critical parameters that can significantly impact the outcome of the synthesis.[1] For instance, the direct intramolecular cyclization of certain precursors can be challenging due to low reactivity or unfavorable ring formation energetics.[1]

Q2: How can I minimize the formation of byproducts, such as 2-aminobenzophenone, during the reaction?

The formation of 2-aminobenzophenone as a byproduct is often a result of the hydrolysis of starting materials or intermediates, particularly under harsh acidic or basic conditions.[1] To mitigate this, it is crucial to carefully control the reaction pH and temperature. Using milder catalysts and ensuring anhydrous reaction conditions can also help minimize the formation of this and other unwanted side products.

Q3: What is the role of the catalyst in benzodiazepine synthesis, and how do I select the right one?

Catalysts, typically acidic, are crucial for promoting the condensation and cyclization steps in benzodiazepine synthesis.[2] The choice of catalyst depends on the specific synthetic route and substrates. A wide range of catalysts have been used, including Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃) and solid acid catalysts (e.g., zeolites like H-MCM-22, sulfated zirconia).[1][2] Solid acid catalysts are often advantageous as they can be easily filtered out, simplifying the workup process.[1] For the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, H-MCM-22 has been shown to be a highly effective and recyclable catalyst, providing excellent yields under mild conditions.[2][3]

Q4: How critical are solvent and temperature, and how can I optimize these parameters?

Solvent and temperature are key parameters that can significantly influence reaction rates and selectivity. The optimal solvent will depend on the specific reaction, but polar solvents like acetonitrile and ethanol are commonly used.[2][4] Temperature optimization is also crucial; while some modern catalysts allow for reactions at room temperature, others may require heating to achieve a good yield.[1][5] It is recommended to monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and byproduct formation.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation of o-Phenylenediamine with a Ketone

  • Symptom: Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted o-phenylenediamine and/or multiple unidentified spots. The final isolated yield is below expectations.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The catalyst may have lost its activity. If using a solid acid catalyst, ensure it has been properly activated and stored. Consider trying a different catalyst known to be effective for this transformation, such as p-toluenesulfonic acid (p-TSA) or H-MCM-22.[2][5]

    • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Try increasing the temperature in increments or extending the reaction time while monitoring the progress by TLC.[1] The solvent may also not be ideal. A solvent screen can be performed to identify a more suitable option.[4]

    • Steric Hindrance: If using a bulky ketone, steric hindrance may be impeding the reaction. In such cases, a more active catalyst or higher reaction temperatures may be required.

Issue 2: The primary product is the uncyclized intermediate.

  • Symptom: The major product isolated is the Schiff base intermediate, with little to no formation of the seven-membered benzodiazepine ring.

  • Possible Causes & Solutions:

    • Insufficient Acid Catalysis: The cyclization step is acid-catalyzed. The amount or strength of the acid catalyst may be insufficient to promote the intramolecular reaction. Consider increasing the catalyst loading or using a stronger acid.

    • Water in the Reaction Mixture: The presence of water can inhibit the cyclization and promote the hydrolysis of the intermediate. Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous magnesium sulfate, can be beneficial.[6]

    • Unfavorable Ring Closure: The formation of a seven-membered ring can be entropically disfavored.[1] In such cases, exploring alternative synthetic routes or using specialized catalysts designed to facilitate medium-ring formation may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Acetone.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22AcetonitrileRoom Temp.187[2]
p-TSASolvent-free80-850.1794[5]
Phenylboronic acidAcetonitrileReflux388[7]
SiO₂-Al₂O₃Ethanol80193[4][8]
Sulfamic AcidSolvent-free801.5-285-95[9]
Anhydrous SnCl₂Solvent-freeRoom Temp.0.67-1Moderate to Good[10]

Table 2: Effect of Solvent on the Yield of 1,5-Benzodiazepine Synthesis.

SolventCatalystTemperature (°C)Time (min)Yield (%)Reference
EthanolSiO₂-Al₂O₃806093[4]
MethanolSiO₂-Al₂O₃8012076[4]
DichloromethaneSiO₂-Al₂O₃8016073[4]
AcetonitrileSiO₂-Al₂O₃8016069[4]
Solvent-freeSiO₂-Al₂O₃8012078[4]

Experimental Protocols

Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using H-MCM-22 Catalyst [2]

  • Materials:

    • o-Phenylenediamine (OPDA) (1 mmol, 108.1 mg)

    • Acetone (2.5 mmol, 145.2 mg)

    • H-MCM-22 catalyst (100 mg)

    • Acetonitrile (4 mL)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine, acetone, and the H-MCM-22 catalyst in acetonitrile.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates the completion of the reaction. The reaction is typically complete within 1-3 hours.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:9) as the eluent to afford the desired product.

Protocol 2: Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone [11][12][13]

This is a multi-step synthesis. The following provides a general overview of the key transformations.

  • Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone.

    • React 2-amino-5-chlorobenzophenone with chloroacetyl chloride in a suitable solvent like toluene. This step involves the acylation of the amino group.

  • Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam).

    • The product from Step 1 is treated with a solution of ammonia in methanol. This step results in the cyclization to form the benzodiazepine ring.

  • Step 3: Synthesis of Diazepam.

    • Nordazepam is methylated using a methylating agent such as methyl sulfate in the presence of a base like sodium ethoxide to yield diazepam.

Visualizations

Troubleshooting_Workflow start Low Yield in Benzodiazepine Synthesis check_reaction Monitor Reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes optimize_conditions Optimize Catalyst, Solvent, or Temperature side_products->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_time_temp->check_reaction check_catalyst Check Catalyst Activity/Loading check_catalyst->check_reaction check_reagents Verify Reagent Purity and Stoichiometry check_reagents->check_reaction optimize_conditions->check_reaction optimize_purification Optimize Purification Method (e.g., Column Chromatography) purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for low yield in benzodiazepine synthesis.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Combine Reactants, Catalyst, and Solvent start->reaction_setup reaction Stir at Optimized Temperature reaction_setup->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Filtration, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (e.g., NMR, MS) purification->analysis end End: Pure Benzodiazepine analysis->end

Caption: General experimental workflow for benzodiazepine synthesis.

References

Technical Support Center: 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a known impurity of the anti-epileptic and anxiolytic drugs Clobazam and Lorazepam (also referred to as Clobazam impurity A or Lorazepam impurity E).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important?

A1: this compound is a known related substance and potential degradation product of the active pharmaceutical ingredients (APIs) Clobazam and Lorazepam.[1][2] Understanding its degradation profile is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing these APIs. Regulatory bodies require the identification and control of impurities and degradation products in drug substances and products.[3]

Q2: What are the expected degradation products of this compound under various stress conditions?

A2: Forced degradation studies on the parent drugs, Clobazam and Lorazepam, indicate that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[4][5][6] Under basic hydrolytic conditions, Clobazam has been shown to degrade into impurity E, which is N-[4-chloro-2-(phenylamino)phenyl]-N-methylacetamide.[4][7] Similar degradation pathways can be anticipated for this compound, likely involving hydrolysis of the amide bond.

Q3: What are the common analytical challenges in the analysis of this compound and its degradants?

A3: Common challenges include co-elution of the parent compound with its degradation products in chromatography, the need for sensitive methods to detect impurities at low levels, and the structural elucidation of unknown degradation products. Developing a stability-indicating analytical method that can resolve all potential degradation products from the main compound is a primary objective.[3][5]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram - Contamination of glassware, solvents, or sample. - Formation of secondary degradation products.[3] - Interaction with excipients in a formulation.- Run a blank (diluent) injection to check for system contamination. - Ensure proper cleaning of all glassware. - Use high-purity solvents and reagents. - Analyze the degradation kinetics at different time points to distinguish primary from secondary degradants.[3]
Poor resolution between the compound and its degradation products - Suboptimal HPLC method parameters (e.g., mobile phase composition, column chemistry, temperature).- Optimize the mobile phase pH and organic modifier percentage. - Screen different stationary phases (e.g., C18, C8, Phenyl). - Adjust the column temperature to improve peak shape and selectivity. - Consider a gradient elution method for complex mixtures.[8]
Inconsistent quantification results - Instability of the compound or its degradants in the analytical solution.[6] - Improper sample preparation or dilution errors. - Non-linearity of the detector response.- Evaluate the stability of standard and sample solutions over time and under different storage conditions (e.g., refrigerated, room temperature).[6] - Use calibrated volumetric glassware and pipettes. - Verify the linearity of the method across the expected concentration range of the analyte and its impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to identify potential degradation products.[3]

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M HCl.
  • Heat the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, 24 hours).
  • Neutralize the solution with an equivalent amount of 0.1 M NaOH.
  • Dilute to a known concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
  • Maintain the solution at room temperature or heat at 60°C for a specified duration.[4]
  • Neutralize the solution with an equivalent amount of 0.1 M HCl.
  • Dilute to a known concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature for a specified duration.
  • Analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
  • A control sample should be protected from light.
  • Analyze the samples at appropriate time intervals.

5. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 5 days).[4]
  • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a reversed-phase HPLC method for the separation of the compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) B: Acetonitrile (Gradient or isocratic elution may be used)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 30°C
Injection Volume 20 µL

Data Presentation

Table 1: Summary of Degradation Behavior of Related Benzodiazepines

Stress Condition Parent Drug Observation Major Degradation Product(s)
Acid Hydrolysis ClobazamSignificant degradation in 2 M HCl.[4]Impurity E and others.[5][8]
Base Hydrolysis ClobazamSignificant degradation in 0.1 M NaOH.[4]N-[4-chloro-2-(phenylamino)phenyl]-N-methylacetamide (Impurity E).[4][7]
Oxidation ClobazamSignificant degradation in 3% H₂O₂.[4]Not specified in the provided results.
Thermal LorazepamImpurities B, C, and E are formed.[6]Impurity E.[6]
Photolysis ClobazamLabile in aqueous solution under UV and visible light.[4]Not specified in the provided results.

Visualizations

Degradation Pathway parent 2-Chloro-N-(2-(2-chlorobenzoyl)- 4-nitrophenyl)acetamide hydrolysis_prod Hydrolysis Products (e.g., Amide Cleavage) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Products parent->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Products parent->photo_prod UV/Visible Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Method Development Method Development Acid Hydrolysis->Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->Method Development Oxidation Oxidation Oxidation->Method Development Photolysis Photolysis Photolysis->Method Development Thermal Thermal Thermal->Method Development HPLC-UV Analysis HPLC-UV Analysis LC-MS for Identification LC-MS for Identification HPLC-UV Analysis->LC-MS for Identification If unknown peaks Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation LC-MS for Identification->Data Interpretation Start Start Drug Substance Drug Substance Start->Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Photolysis Drug Substance->Thermal Method Development->HPLC-UV Analysis

Caption: Workflow for a forced degradation study and analysis.

References

Technical Support Center: Optimizing Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing chloroacetylation reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Troubleshooting Guide

This section addresses common issues encountered during chloroacetylation reactions, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[1] 2. Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid.[1] 3. Insufficient Base: The base is crucial for activating the amine and neutralizing the HCl byproduct.[1][2] 4. Poor Solubility of Starting Material: If the amine is not fully dissolved, the reaction will be slow and incomplete.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] Consider increasing the reaction time or moderately increasing the temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).[1] 3. Use at least a stoichiometric equivalent of a suitable base. For less reactive amines, a slight excess (1.1-1.2 equivalents) may be beneficial.[1] 4. Choose a solvent in which the starting amine has good solubility, such as THF, DMF, or acetonitrile.[1]
Formation of Side Products 1. Hydrolysis of Chloroacetyl Chloride: Presence of water leads to the formation of chloroacetic acid.[1] 2. Di-acylation: Reaction of the product with another molecule of chloroacetyl chloride, particularly with primary amines. 3. O-acylation (for substrates with hydroxyl groups): Competitive reaction at the hydroxyl group.[4] 4. Polymeric Side Products: Can occur at high temperatures or with prolonged reaction times.[1]1. Follow strict anhydrous conditions.[1] 2. Control the stoichiometry of chloroacetyl chloride (use of a slight excess is common, but a large excess should be avoided). Dropwise addition of chloroacetyl chloride at a low temperature can also minimize this.[5][6] 3. Chemoselective N-acylation can be achieved by carefully selecting reaction conditions, such as using a phosphate buffer system which can suppress O-acylation.[4][7] 4. Maintain a controlled, lower reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[1]
Reaction Mixture Turns Dark 1. Decomposition: Starting materials or the product may be decomposing. 2. Impurities: Impurities in the starting materials or solvent can promote side reactions.[1]1. Maintain a lower reaction temperature.[1] 2. Use high-purity starting materials and solvents. The dark color can often be removed during purification by recrystallization with activated charcoal.[1]
Product is an Oil or Sticky Solid 1. Incomplete Solvent Removal: Residual solvent can make the product oily. 2. Presence of Impurities: Side products can prevent the main product from crystallizing properly.1. Ensure the product is thoroughly dried under a high vacuum.[1] 2. Purify the product using column chromatography or recrystallization from a suitable solvent system.[1]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be soluble in the workup solvent (e.g., water). 2. Persistent Impurities: Some side products may have similar properties to the desired product, making separation difficult.1. Use cold water during precipitation and washing to minimize product loss.[5] 2. If recrystallization is ineffective, employ silica gel column chromatography for purification.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chloroacetylation of an amine?

The chloroacetylation of an amine with chloroacetyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-substituted chloroacetamide and hydrochloric acid (HCl).[2] A base is typically added to neutralize the HCl, which would otherwise protonate the starting amine and render it non-nucleophilic.[2]

Q2: How can I monitor the progress of my chloroacetylation reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting amine spot and the appearance of the product spot over time.

Q3: What are the advantages of using a phosphate buffer system for chloroacetylation?

Recent green chemistry approaches have demonstrated that N-chloroacetylation can be carried out rapidly and efficiently in a phosphate buffer.[5][8] This method offers several advantages, including:

  • Environmentally friendly: It avoids the use of hazardous organic solvents.[5]

  • High yields and short reaction times: Reactions are often complete within 15-20 minutes with high to excellent yields.[5][8]

  • Ease of product isolation: The solid product often precipitates out of the aqueous solution and can be collected by simple filtration.[5][8]

  • Chemoselectivity: It can allow for the selective N-chloroacetylation of amines in the presence of other functional groups like alcohols and phenols.[4][7][9]

Q4: Which is a better acylating agent: chloroacetyl chloride or chloroacetic anhydride?

Both chloroacetyl chloride and chloroacetic anhydride can be used for chloroacetylation. Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it a popular choice.[5] Chloroacetic anhydride is also a potent acylating agent and may be used in certain applications, sometimes in aqueous conditions.[4][8] The choice between the two may depend on the specific substrate, desired reaction conditions, and cost considerations.

Q5: How can I purify my chloroacetylated product?

The purification method depends on the nature of the product and the impurities present. Common techniques include:

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent (e.g., cold water) to remove soluble impurities.[5]

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent or solvent system should be chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution.[1]

  • Column Chromatography: For products that are difficult to purify by recrystallization or for removing persistent impurities, silica gel column chromatography is a powerful technique.[1][3]

Quantitative Data

The following tables summarize reaction conditions and yields for the N-chloroacetylation of various amines under different protocols.

Table 1: N-Acylation of Anilines and Amines in Phosphate Buffer [5]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
44-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
5BenzylamineN-Benzyl-2-chloroacetamide1578

Table 2: Effect of Base and Solvent on Chloroacetylation of Aniline [2]

EntryBase (equiv.)SolventReaction TimeYield (%)
1DBU (0.2)THF3-6 h75-95
2Pyridine (1.0)CH₂Cl₂N/AHigh Yield
3Propylene Oxide (2.0)Phosphate Buffer20 min86

Experimental Protocols

Protocol 1: N-Acylation of Anilines in Phosphate Buffer

This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines.[5]

Materials:

  • Substituted aryl amine (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted aryl amine (6 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 15-20 minutes).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the product by filtration and wash with cold water.

  • Dry the product under vacuum.

Protocol 2: N-Acylation of Anilines in an Organic Solvent with a Base

This protocol is a more traditional method for chloroacetylation using an organic solvent and a base.[6]

Materials:

  • Substituted aryl amine (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 50 mL Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • Dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask.

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the progress of the reaction by TLC (Hexane:EtOAc; 7:3).

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid product and wash it with water.

  • Dry the product under vacuum.

Visualizations

Chloroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents dissolve Dissolve Amine in Solvent reagents->dissolve add_base Add Base (e.g., DBU, Pyridine) dissolve->add_base cool Cool Reaction Mixture (0-5 °C) add_cac Add Chloroacetyl Chloride Dropwise cool->add_cac add_base->cool react Stir at RT (Monitor by TLC) add_cac->react quench Quench with Cold Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product (Vacuum) wash->dry purify Purify if Needed (Recrystallization/ Column Chromatography) dry->purify end_node End purify->end_node

Caption: General experimental workflow for chloroacetylation in an organic solvent.

Troubleshooting_Logic start Low/No Yield? moisture Moisture Contamination? start->moisture Yes incomplete_rxn Incomplete Reaction? start->incomplete_rxn No moisture->incomplete_rxn No sol_moisture Use Anhydrous Solvents/Glassware moisture->sol_moisture Yes base_issue Insufficient Base? incomplete_rxn->base_issue No sol_incomplete Increase Time/Temp Monitor by TLC incomplete_rxn->sol_incomplete Yes sol_base Use Stoichiometric or Excess Base base_issue->sol_base Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Clonazepam Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clonazepam and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the trailing edge is broader than the leading edge.[1][2] In an ideal separation, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is an undesirable phenomenon as it can compromise the accuracy of peak integration, diminish resolution between adjacent peaks, and lead to poor reproducibility.[3][4]

The extent of peak tailing is commonly assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), calculated as shown in Figure 1. A value of 1.0 signifies a perfectly symmetrical peak, whereas values greater than 1.0 indicate tailing.[1] For many analytical methods, a tailing factor exceeding 2.0 is generally considered unacceptable.

Calculation of USP Tailing Factor
Figure 1. Calculation of the USP tailing factor (T) from the full peak width at 5% of the peak height (W0.05) and the width of the front segment of the peak at 5% of the peak height (f).

Q2: What are the primary causes of peak tailing in the HPLC analysis of Clonazepam and its impurities?

A2: Clonazepam is a basic compound with pKa values of 1.5 and 10.5.[5][6][7][8] The most prevalent cause of peak tailing for basic analytes like Clonazepam is secondary interactions with acidic silanol groups (-Si-OH) on the surface of silica-based stationary phases.[1][2][9][10] These interactions introduce a secondary, undesirable retention mechanism alongside the primary reversed-phase retention.[1]

Other significant contributors to peak tailing include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase governs the ionization state of both Clonazepam and the residual silanol groups on the column packing.[11][12][13]

  • Insufficient Buffer Capacity: An adequate buffer is crucial for maintaining a consistent pH throughout the separation, which is essential for reproducible retention times and symmetrical peak shapes.[9][14][15][16][17][18][19][20]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak distortion.[3][9][21][22]

  • Column Degradation: The formation of voids at the column inlet or contamination of the stationary phase can disrupt the flow path and cause peak tailing.[3][15][23]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the injector can lead to band broadening and peak tailing.[3][15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues in your Clonazepam impurity analysis.

Issue 1: Peak tailing is observed for Clonazepam and/or its basic impurities.

This is often indicative of secondary interactions with the stationary phase. Follow the workflow below to address this issue.

G start Peak Tailing Observed for Clonazepam/Basic Impurities q_ph Is the mobile phase pH ≤ 3? start->q_ph sol_ph Adjust mobile phase pH to 2.5-3.0 using an acidic modifier (e.g., 0.1% Formic Acid). q_ph->sol_ph No q_endcap Is an end-capped column being used? q_ph->q_endcap Yes a_ph_yes Yes a_ph_no No sol_ph->q_endcap sol_endcap Switch to a high-purity, end-capped C18 or C8 column. q_endcap->sol_endcap No q_buffer Is the buffer concentration adequate (e.g., 10-50 mM)? q_endcap->q_buffer Yes a_endcap_yes Yes a_endcap_no No sol_endcap->q_buffer sol_buffer Increase the buffer concentration to enhance the masking of silanol groups. q_buffer->sol_buffer No q_additive Have you considered using a competing base? q_buffer->q_additive Yes a_buffer_yes Yes a_buffer_no No sol_buffer->q_additive sol_additive Add a low concentration (e.g., 10-25 mM) of triethylamine (TEA) to the mobile phase. q_additive->sol_additive No end Symmetrical Peak Shape Achieved q_additive->end Yes a_additive_yes Yes a_additive_no No sol_additive->end

Caption: Troubleshooting workflow for secondary silanol interactions.
  • Protocol 1: Mobile Phase pH Adjustment

    • Initial Mobile Phase Preparation: Prepare the mobile phase as per your existing method (e.g., Acetonitrile:Water).

    • pH Adjustment: In the aqueous portion of the mobile phase, add a suitable acidic modifier such as formic acid or phosphoric acid to achieve a final concentration of 0.1% (v/v). This will typically bring the pH to a range of 2.5-3.0.[2]

    • Final Mobile Phase Preparation: Combine the pH-adjusted aqueous phase with the organic modifier in the specified ratio.

    • System Equilibration: Equilibrate the HPLC system with the newly prepared mobile phase for a minimum of 15-20 column volumes before injecting your sample.

    • Analysis: Inject a standard solution of Clonazepam to evaluate the peak shape.

  • Protocol 2: Increasing Buffer Concentration

    • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH.[17][18] For a target pH of 3.0, a phosphate buffer can be effective.

    • Buffer Preparation: Prepare a stock solution of the chosen buffer (e.g., potassium phosphate monobasic) at a higher concentration than currently used.

    • Mobile Phase Preparation: Prepare the aqueous portion of the mobile phase with a buffer concentration in the range of 25-50 mM.[14]

    • pH Adjustment: Adjust the pH of the aqueous buffer solution to the desired value using an appropriate acid (e.g., phosphoric acid).

    • Final Mobile Phase Preparation and Equilibration: Mix with the organic modifier and equilibrate the system as described in Protocol 1.

Issue 2: All peaks in the chromatogram exhibit tailing.

If all peaks, including those of non-basic compounds, are tailing, the problem is likely related to the HPLC system or the column itself, rather than specific chemical interactions.

G start All Peaks are Tailing q_overload Is the sample concentration too high? start->q_overload sol_overload Dilute the sample and reinject. Consider using a column with a higher capacity. q_overload->sol_overload Yes q_column_void Is there a possibility of a void at the column inlet? q_overload->q_column_void No a_overload_yes Yes a_overload_no No sol_overload->q_column_void sol_column_void Reverse flush the column with a strong solvent. If the problem persists, replace the column. q_column_void->sol_column_void Yes q_frit_blockage Could the column inlet frit be partially blocked? q_column_void->q_frit_blockage No a_column_void_yes Yes a_column_void_no No sol_column_void->q_frit_blockage sol_frit_blockage Back-flush the column. Install an in-line filter or guard column for future protection. q_frit_blockage->sol_frit_blockage Yes q_extra_column Is there excessive extra-column volume in the system? q_frit_blockage->q_extra_column No a_frit_blockage_yes Yes a_frit_blockage_no No sol_frit_blockage->q_extra_column sol_extra_column Minimize tubing length and internal diameter. Ensure all fittings are properly connected. q_extra_column->sol_extra_column Yes end Symmetrical Peak Shapes for All Analytes q_extra_column->end No a_extra_column_yes Yes a_extra_column_no No sol_extra_column->end

Caption: Troubleshooting workflow for systemic peak tailing.
  • Protocol 3: Column Flushing and Regeneration

    • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

    • Reverse Direction: Connect the column to the injector in the reverse flow direction.

    • Flushing Sequence: Flush the column with a series of solvents of increasing strength. A typical sequence for a reversed-phase column is:

      • Mobile phase without buffer salts

      • Water

      • Isopropanol

      • Hexane (if required for non-polar contaminants, followed by Isopropanol)

      • Isopropanol

      • Water

      • Mobile phase

    • Reconnection and Equilibration: Reconnect the column in the correct flow direction and equilibrate thoroughly with the mobile phase.

Data Summary Tables

Table 1: Recommended Mobile Phase Adjustments for Mitigating Peak Tailing of Basic Analytes

ParameterRecommended Range/ConditionRationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of acidic silanol groups, minimizing secondary interactions.[1][2]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol activity.[14][18]
Competing Base (e.g., TEA) 10 - 25 mMCompetitively binds to active silanol sites, preventing interaction with the analyte.[14]

Table 2: HPLC System and Column Troubleshooting for General Peak Tailing

Potential CauseDiagnostic CheckRecommended Action
Column Overload Dilute the sample by a factor of 10 and reinject.If peak shape improves, reduce sample concentration or injection volume.[9][21]
Column Void/Bed Deformation Observe a sudden drop in backpressure and broad, tailing peaks.Reverse-flush the column. If unresolved, replace the column.[9]
Blocked Inlet Frit Gradually increasing backpressure followed by peak distortion.Back-flush the column. Use guard columns or in-line filters.[9][24]
Extra-Column Volume Tailing is more pronounced for early eluting peaks.Use tubing with the smallest possible internal diameter and length.[3][15]

References

Technical Support Center: Minimizing Byproduct Formation in N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing challenges in N-acylation reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section is organized by common byproduct types encountered during N-acylation reactions. Each question addresses a specific issue, outlines potential causes, and provides actionable solutions.

Diacylation Byproducts

Q1: I am observing a significant amount of diacylated product in my reaction with a primary amine. How can I improve the selectivity for mono-acylation?

A1: Diacylation is a common byproduct when a primary amine is acylated, as the initially formed secondary amide can be further acylated. Several factors can be controlled to favor mono-acylation.

Probable Causes & Solutions:

  • Stoichiometry of the Acylating Agent: An excess of the acylating agent is a primary driver of diacylation.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the amine to the acylating agent. For highly reactive acylating agents, consider using a slight excess of the amine.

  • Rate of Addition: Rapid addition of the acylating agent can create localized high concentrations, promoting diacylation.

    • Solution: Add the acylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the acylating agent in the reaction mixture.

  • Reaction Temperature: Higher temperatures can increase the rate of the second acylation.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.

  • Nature of the Base: The choice and amount of base can influence the nucleophilicity of the mono-acylated intermediate.

    • Solution: Use a non-nucleophilic, sterically hindered base to scavenge the acid byproduct without promoting further reaction. The use of an appropriate amount of base is crucial; an excess can lead to increased byproduct formation.

  • Solvent Effects: The solvent can influence the relative solubility and reactivity of the starting materials and intermediates.

    • Solution: In some cases, a less polar, aprotic solvent may be preferable as the mono-acylated product might be less soluble and precipitate out of the reaction mixture, preventing further reaction.[1]

Logical Workflow for Minimizing Diacylation:

Diacylation_Troubleshooting start Diacylation Observed check_stoichiometry Check Stoichiometry start->check_stoichiometry High Diacylation adjust_addition Adjust Addition Rate check_stoichiometry->adjust_addition 1:1 Ratio Used mono_acylated_product Desired Mono-acylated Product check_stoichiometry->mono_acylated_product Adjust to 1:1 Ratio lower_temp Lower Reaction Temperature adjust_addition->lower_temp Slow Addition Performed adjust_addition->mono_acylated_product Implement Slow Addition optimize_base Optimize Base lower_temp->optimize_base Low Temperature Maintained lower_temp->mono_acylated_product Reduce Temperature change_solvent Consider Solvent Change optimize_base->change_solvent Base Optimized optimize_base->mono_acylated_product Use Non-nucleophilic Base change_solvent->mono_acylated_product Solvent Optimized

Caption: Troubleshooting workflow for diacylation.

O-Acylation in Substrates with Hydroxyl Groups

Q2: My N-acylation of an amino alcohol is resulting in a mixture of N-acylated and O-acylated products. How can I achieve selective N-acylation?

A2: The presence of a hydroxyl group introduces a competing nucleophile, leading to the formation of an O-acylated byproduct. The selectivity between N- and O-acylation is highly dependent on the reaction conditions.

Probable Causes & Solutions:

  • Reaction pH: The nucleophilicity of the amine and hydroxyl groups is pH-dependent.

    • Solution: Under acidic conditions, the more basic amino group is protonated and thus non-nucleophilic, favoring O-acylation.[2] Conversely, under neutral to slightly basic conditions, the amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation. Careful control of pH is therefore critical.

  • Acylating Agent Reactivity: Highly reactive acylating agents may exhibit lower selectivity.

    • Solution: Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, which may offer better control.

  • Use of Protecting Groups: In cases where selectivity is difficult to achieve, a protecting group strategy is a reliable option.

    • Solution: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) prior to N-acylation. The protecting group can then be removed in a subsequent step.

  • Catalyst Choice: Certain catalysts can promote selectivity.

    • Solution: In some instances, specific catalysts can enhance the rate of N-acylation over O-acylation. For example, imidazole has been used as a catalyst to promote selective mono-N-acylation.[1]

Mechanism of N- vs. O-Acylation:

N_vs_O_Acylation cluster_reactants Reactants cluster_products Products AminoAlcohol Amino Alcohol (R-NH2, R'-OH) NAcyl N-Acylated Product AminoAlcohol->NAcyl N-Acylation (more nucleophilic amine) OAcyl O-Acylated Byproduct AminoAlcohol->OAcyl O-Acylation (competing reaction) AcylatingAgent Acylating Agent (R''-COX) AcylatingAgent->NAcyl AcylatingAgent->OAcyl

Caption: Competing N- and O-acylation pathways.

Racemization of Chiral Amines and Amino Acids

Q3: I am observing significant racemization of my chiral amine/amino acid during N-acylation, particularly in peptide synthesis. What are the causes and how can I prevent it?

A3: Racemization, or the loss of stereochemical integrity at a chiral center, is a major concern in the N-acylation of chiral amines and especially in peptide synthesis. The mechanism often involves the formation of a planar intermediate that can be protonated from either face.

Probable Causes & Solutions:

  • Formation of Oxazolone Intermediate: In peptide coupling, the activated carboxylic acid can cyclize to form a highly racemization-prone oxazolone intermediate.

    • Solution: Choose coupling reagents and additives that suppress oxazolone formation or accelerate the aminolysis of the activated ester, minimizing the lifetime of the oxazolone. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective in minimizing racemization.[3]

  • Choice of Coupling Reagent: Different coupling reagents have varying propensities to cause racemization.

    • Solution: Use coupling reagents known for low racemization, such as HATU, HCTU, or COMU.[4][5] Carbodiimides like DCC or EDC can lead to higher levels of racemization if used without an additive.[6]

  • Base and Solvent: The type and strength of the base, as well as the polarity of the solvent, can significantly influence the rate of racemization.

    • Solution: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in moderation. Polar aprotic solvents like DMF are common, but their choice should be considered in the context of the specific reaction.

  • Reaction Temperature: Higher temperatures can accelerate racemization.

    • Solution: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of racemization.

Quantitative Data on Racemization:

The choice of coupling reagent and additive has a quantifiable impact on the level of racemization.

Coupling ReagentAdditive% D-Isomer Formation
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure7.7%
DICOxyma-B5.1%

Data from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[3]

Detailed Experimental Protocols

Protocol 1: Racemization-Free Peptide Coupling using HATU

This protocol outlines a standard procedure for HATU-mediated peptide coupling in solid-phase peptide synthesis (SPPS), designed to minimize racemization.[4]

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in DMF.

    • Add DIPEA or collidine (6-10 eq.) to the solution.

    • Allow the mixture to stand for a few minutes for pre-activation.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction Monitoring: Agitate the reaction mixture for 30-60 minutes. Monitor the completion of the coupling using a qualitative method like the Kaiser test. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Selective Mono-N-acylation of a Symmetrical Diamine

This protocol provides a general method for the selective mono-acylation of a symmetrical diamine, minimizing the formation of the di-acylated byproduct.[1]

Materials:

  • Symmetrical diamine (e.g., piperazine) (1.0 equivalent)

  • Acyl chloride (e.g., benzoyl chloride) (0.95 equivalents)

  • Triethylamine (2.0 equivalents)

  • Dry, aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the symmetrical diamine (1.0 eq.) and triethylamine (2.0 eq.) in the dry solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Acylating Agent: While stirring vigorously, add the acyl chloride (0.95 eq.) dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to separate the mono-acylated product from any unreacted diamine and di-acylated byproduct.

Additional Byproducts and Considerations

  • N-Acylurea Formation with Carbodiimides: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction for that molecule.[7][8] The use of additives like HOBt or NHS minimizes this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[9]

  • Side Reactions in Schotten-Baumann Conditions: The Schotten-Baumann reaction, which uses an aqueous base, can lead to hydrolysis of the acyl chloride if the reaction is not sufficiently fast or if the pH is too high. Careful control of the addition rate and pH is necessary.

This technical support center provides a foundational guide to minimizing common byproducts in N-acylation reactions. For specific and complex substrates, further optimization of the reaction parameters will likely be necessary. Always consult the relevant literature for methodologies tailored to your specific application.

References

Technical Support Center: Resolving Co-elution of Lorazepam and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals encountering challenges with the co-elution of lorazepam and its impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of lorazepam?

Lorazepam, a benzodiazepine, can have several related compounds and degradation products that are considered impurities. The United States Pharmacopeia (USP) and other pharmacopeias list several specified impurities, often designated as Lorazepam Related Compound A, B, C, D, and E.[1][2] These can be process-related impurities from synthesis or degradation products formed during storage or under stress conditions.[1]

Q2: Why do lorazepam and its impurities tend to co-elute?

Co-elution of lorazepam and its impurities often occurs due to their structural similarities. Since many impurities are isomers or closely related degradation products of the parent drug, they exhibit similar physicochemical properties such as polarity, hydrophobicity, and ionization constants. This makes their separation on a chromatographic column challenging, as they will have similar affinities for the stationary and mobile phases.

Q3: I am observing co-elution in my current HPLC method. What are the initial troubleshooting steps?

When facing co-elution, a systematic approach to method optimization is recommended. Start by making small, deliberate changes to your existing method:

  • Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic content can increase retention and may improve separation.

  • Gradient Slope: If using a gradient method, try making the gradient shallower to increase the separation window between closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of lorazepam and its impurities, thereby affecting their retention and selectivity. A small adjustment to the pH (e.g., ± 0.2 units) can often resolve co-eluting peaks.

  • Column Temperature: Modifying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try adjusting the temperature by ± 5°C.

Q4: How does the pH of the mobile phase affect the separation of lorazepam and its impurities?

The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like lorazepam. By adjusting the pH, you can control the degree of ionization of the analytes. Suppressing the ionization of acidic or basic functional groups can increase their hydrophobicity and retention on a reversed-phase column, which can lead to improved resolution. For instance, using a mobile phase with a pH adjusted to 5.0 with acetic acid has been shown to be effective in some methods.[3]

Q5: What is the role of the organic modifier in the mobile phase?

In reversed-phase chromatography, the organic modifier (e.g., acetonitrile or methanol) is the strong solvent that elutes the analytes from the column. The type and concentration of the organic modifier determine the overall elution strength of the mobile phase. Acetonitrile generally has a different selectivity compared to methanol for many compounds and can be a better choice for separating structurally similar impurities. The concentration of the organic modifier directly influences the retention times of the analytes; a lower concentration leads to longer retention and potentially better resolution.

Q6: When should I consider switching to a different stationary phase (column)?

If optimizing the mobile phase and other method parameters does not resolve the co-elution, switching to a column with a different stationary phase is the next logical step. If you are using a standard C18 column, consider a column with a different selectivity, such as:

  • A C8 column, which is less hydrophobic.

  • A phenyl-hexyl column, which offers pi-pi interactions.

  • A polar-embedded column for enhanced retention of polar compounds.

  • A column with a different particle size or surface chemistry, such as an Acquity UPLC HSS T3 column, has been shown to be effective.[1][3]

Q7: What are the advantages of UPLC over HPLC for separating lorazepam and its impurities?

Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application:

  • Higher Resolution: UPLC systems use columns with smaller particle sizes (typically < 2 µm), which results in significantly higher peak efficiency and resolution.[3]

  • Faster Analysis: The higher efficiency allows for the use of higher flow rates and shorter columns, leading to much shorter run times without sacrificing resolution.[3]

  • Increased Sensitivity: The sharper, narrower peaks produced by UPLC lead to greater peak heights and improved signal-to-noise ratios, resulting in lower detection limits.[3]

Troubleshooting Guide

Problem: Poor resolution between lorazepam and its impurities, particularly Related Compounds A and E.

This is a common issue noted in the literature.[1] The following steps can be taken to improve separation:

Solution 1: Mobile Phase Optimization

  • Adjust Organic Modifier Ratio: Start with a mobile phase of acetonitrile and water (or buffer). A common starting point is a 50:50 ratio. Gradually decrease the acetonitrile concentration in 2-5% increments to increase retention and improve separation.

  • Incorporate an Acid: Adding a small amount of acid, such as acetic acid or phosphoric acid, to the mobile phase can improve peak shape and selectivity. A mobile phase consisting of a mixture of acetonitrile, water, and glacial acetic acid (e.g., in a ratio of 50:48:1.2 v/v/v) has been shown to be effective.[1]

  • Buffer Selection and pH Control: Employ a buffer to maintain a consistent pH. An acetate buffer with a pH of 5.0 is a good starting point.[3]

Solution 2: Chromatographic Parameter Adjustment

  • Flow Rate: A lower flow rate can sometimes improve resolution. If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min. In UPLC methods, a flow rate of 0.5 mL/min has been successfully used.[1][3]

  • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially altering selectivity. Experiment with temperatures between 25°C and 40°C.

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program is highly recommended. A shallow gradient that slowly increases the percentage of the organic modifier will provide more time for the closely eluting compounds to separate.

Problem: Unidentified peaks appearing during stability studies.

Forced degradation studies are essential to ensure that the analytical method is stability-indicating. Unidentified peaks are likely degradation products.

Solution: Perform Forced Degradation Studies

Subject lorazepam to stress conditions to intentionally produce degradation products. This will help in identifying and separating them from the main peak and other known impurities. Common stress conditions include:

  • Acidic and Basic Hydrolysis: Treat the sample with acids (e.g., 0.5N HCl) and bases (e.g., 1.0N NaOH).[1]

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 10% H2O2).[1]

  • Thermal Stress: Heat the sample at a high temperature (e.g., 105°C for 2 hours).[1]

  • Photolytic Stress: Expose the sample to UV light.[1]

Analyze the stressed samples using your developed method with a photodiode array (PDA) detector to check for peak purity and the appearance of new peaks.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Lorazepam Impurity Analysis

ParameterHPLC Method[4]UPLC Method[1]
Column C18 (250 mm x 4.6 mm, 5 µm)Acquity UPLC HSS T3 (100 x 2.1mm, 1.8µm)
Mobile Phase 0.05 M Ammonium Dihydrogen Orthophosphate, Methanol, Acetonitrile (35:35:30), pH 3.5Water, Acetonitrile, Acetic Acid (50:42:1.2 v/v/v)
Flow Rate 1.0 mL/min0.50 mL/min
Detection UV at 240 nmUV at 230 nm
Column Temp. Not specified25°C
Run Time > 15 minutes< 10 minutes

Table 2: Example Retention Times (RT) and Resolution (Rs) from a Validated UPLC Method

CompoundRetention Time (min)[2]Resolution (Rs)
Lorazepam5.87-
Lorazepam Related Compound D8.69> 2.0
Lorazepam Related Compound A10.61> 2.0
Lorazepam Related Compound E11.652.55 (between A and E)[2]
Lorazepam Related Compound C13.94> 2.0
Lorazepam Related Compound B35.63> 2.0

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for Lorazepam and its Impurities

This protocol is based on a validated method for the determination of lorazepam and its related compounds in pharmaceutical dosage forms.[1][3]

1. Apparatus

  • Waters Acquity UPLC system or equivalent, with a photodiode array (PDA) detector.

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Lorazepam reference standard and impurity standards

  • Acquity UPLC HSS T3 column (100 x 2.1mm, 1.8µm)

3. Chromatographic Conditions

ParameterCondition
Mobile Phase Water: Acetonitrile: Acetic Acid (50:42:1.2 v/v/v)
Flow Rate 0.50 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Preparation of Solutions

  • Diluent: Mix 0.5M Sodium Acetate buffer (pH adjusted to 5.0 with acetic acid) and Methanol in a 75:25 v/v ratio.[1]

  • Standard Solution: Prepare a stock solution of lorazepam reference standard and dilute with the diluent to the desired concentration.

  • Sample Solution: Weigh and transfer a quantity of powdered tablets equivalent to 25 mg of lorazepam into a 25 mL volumetric flask. Add 18 mL of diluent, sonicate for one minute, and shake mechanically for 15 minutes. Dilute to volume with the diluent. Further dilute as necessary to fall within the linear range of the method.[1]

5. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to check for system suitability (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times relative to the lorazepam peak.

Visualizations

TroubleshootingWorkflow start Co-elution Observed step1 Adjust Mobile Phase Ratio (e.g., decrease organic modifier) start->step1 step2 Modify Mobile Phase pH (e.g., ± 0.2 units) step1->step2 If no improvement end_success Resolution Achieved step1->end_success Resolution OK step3 Change Column Temperature (e.g., ± 5°C) step2->step3 If no improvement step2->end_success Resolution OK step4 Optimize Gradient Profile (if applicable) step3->step4 If no improvement step3->end_success Resolution OK step5 Switch to a Different Column (e.g., different stationary phase) step4->step5 If no improvement step4->end_success Resolution OK step5->end_success Resolution OK end_fail Consult Senior Scientist step5->end_fail If still unresolved

Caption: Troubleshooting workflow for resolving co-elution issues.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_diluent Prepare Diluent prep_std Prepare Standard Solutions prep_diluent->prep_std prep_sample Prepare Sample Solutions prep_diluent->prep_sample sys_equilib Equilibrate System & Column prep_sample->sys_equilib sys_suit Inject Blank & System Suitability sys_equilib->sys_suit inject_sample Inject Samples sys_suit->inject_sample peak_integration Peak Integration & Identification inject_sample->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for lorazepam impurity analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for the quantitative determination of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, a known impurity of the drug Clonazepam.[1][2] The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering insights into their respective performance characteristics and detailed experimental protocols.

Methodology Comparison

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analytical task, such as the need for specificity in the presence of other compounds, the desired sensitivity, and the available instrumentation. While UV-Vis spectrophotometry offers a simpler and more cost-effective approach, HPLC provides superior specificity and sensitivity, making it the preferred method for complex matrices and trace-level quantification.

Table 1: Comparison of Performance Characteristics for HPLC and UV-Vis Spectrophotometry

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High (can separate from other impurities and degradants)Low to Moderate (potential for interference from other UV-absorbing compounds)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL to low µg/mL rangeµg/mL range
Analysis Time per Sample 5 - 15 minutes< 1 minute
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on common practices for the analysis of small organic molecules and related impurities in the pharmaceutical industry.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of the analyte (a wavelength of approximately 254 nm is a common starting point for aromatic compounds).

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For a drug product, an extraction step may be necessary.

Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), the analyte, and a mixture to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of a standard or sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry Method

This method provides a simpler, alternative approach for the quantification of this compound, particularly in samples where interfering substances are not expected.

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

Methodology:

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb significantly in the analytical wavelength region (e.g., methanol or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations that give absorbances within the linear range of the instrument (typically 0.1-1.0 AU), for example, 2-20 µg/mL.

  • Sample Solution: Prepare the sample in the same solvent to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Specificity: Analyze a blank and a placebo solution to check for any absorbance at the analytical wavelength.

  • Linearity: Measure the absorbance of the calibration standards and plot absorbance versus concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by adding known amounts of the standard solution to a placebo or sample matrix.

  • Precision: Assess repeatability by preparing and measuring at least six independent samples at the same concentration.

  • LOD and LOQ: Can be estimated from the calibration curve parameters.

Visualizing the Workflow

To aid in the conceptualization of the analytical method validation process, the following diagrams illustrate the logical flow of activities.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec loq LOD / LOQ protocol->loq rob Robustness protocol->rob data Data Analysis spec->data lin->data acc->data prec->data loq->data rob->data report Prepare Validation Report data->report end_node Method Implementation report->end_node

Caption: Workflow for Analytical Method Validation.

HPLC_vs_UV_Vis cluster_analyte cluster_hplc HPLC Method cluster_uv UV-Vis Method analyte 2-Chloro-N-(2-(2-chlorobenzoyl) -4-nitrophenyl)acetamide hplc_prep Sample Prep (Dissolution/Extraction) analyte->hplc_prep uv_prep Sample Prep (Dilution) analyte->uv_prep hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification (Peak Area) hplc_det->hplc_quant comp_high High Specificity High Sensitivity Higher Cost uv_meas Absorbance Measurement uv_prep->uv_meas uv_quant Quantification (Beer-Lambert Law) uv_meas->uv_quant comp_low Lower Specificity Lower Sensitivity Lower Cost

Caption: Comparison of HPLC and UV-Vis Analytical Approaches.

References

A Comparative Purity Analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in drug development and scientific research. 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone is a key intermediate in the synthesis of various pharmacologically active compounds, including Clonazepam.[1] Variations in purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic.

This guide provides a comparative overview of the stated purity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone from a selection of suppliers and outlines a comprehensive experimental protocol for independent purity verification.

Supplier Purity Comparison

The following table summarizes the stated purity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone as advertised by various chemical suppliers. It is crucial to note that these values are as stated by the suppliers and independent verification is highly recommended.

SupplierStated PurityGradeCAS Number
Wuhan Boyuan Import & Export Co., LTD.99%Not Specified180854-85-7[1]
Henan Fengda Chemical Co., Ltd.99%Not Specified180854-85-7[1]
Shaanxi Dideu New Materials Co. Ltd.99%Not Specified180854-85-7[1]
PharmaSources.com99.0% minPharmaceutical Grade180854-85-7[2]
J&K Scientific99%Not Specified180854-85-7[3]
CymitQuimica97%Not Specified180854-85-7[4]

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may not reflect the most current specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information and impurity profiles.

Experimental Protocols for Purity Verification

To independently assess the purity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and detecting impurities.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline adapted from established methods for benzophenone derivatives and should be optimized for the specific instrumentation and columns available in the laboratory.[5][6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Reference standard of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone with known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone sample in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For more accurate quantification, a calibration curve should be prepared using a certified reference standard.

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive purity analysis of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone from different suppliers.

Purity_Analysis_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Testing cluster_data_evaluation Data Evaluation & Comparison supplier1 Supplier A Sample coa_review Review Certificate of Analysis supplier1->coa_review supplier2 Supplier B Sample supplier2->coa_review supplier3 Supplier C Sample supplier3->coa_review sample_prep Sample Preparation coa_review->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gcms_analysis GC-MS for Volatile Impurities (Optional) sample_prep->gcms_analysis nmr_analysis NMR for Structural Confirmation (Optional) sample_prep->nmr_analysis data_processing Data Processing & Integration hplc_analysis->data_processing gcms_analysis->data_processing nmr_analysis->data_processing purity_comparison Purity & Impurity Profile Comparison data_processing->purity_comparison supplier_selection Supplier Selection purity_comparison->supplier_selection

Caption: Workflow for purity analysis and supplier selection.

Potential Impurities

Impurities in 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone can arise from the starting materials or by-products of the synthesis.[8][9] Potential impurities could include:

  • Starting materials: Unreacted 2-amino-5-nitro-2′-chlorobenzophenone.

  • By-products: Isomeric forms or products of side reactions.

  • Residual solvents: Solvents used in the synthesis and purification process.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification and quantification of volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Conclusion

The purity of 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone can vary between suppliers, and the stated purity should be independently verified. The implementation of a robust analytical methodology, such as the HPLC protocol outlined in this guide, is essential for ensuring the quality and consistency of this critical intermediate in research and drug development. By performing a thorough purity analysis, researchers can mitigate risks associated with impurities and ensure the reliability and reproducibility of their results.

References

A Comparative Guide to HPLC and UPLC for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the established gold standard for impurity profiling. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the critical task of impurity profiling, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions for their analytical workflows.

The Leap from HPLC to UPLC: A Fundamental Shift

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the operating pressure of the system. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, enabling faster separations and higher resolution. To propel the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).

Performance Comparison: A Data-Driven Analysis

The cross-validation of analytical methods is essential when transferring from HPLC to UPLC to ensure the new method is equivalent or superior to the original. This involves a thorough evaluation of various validation parameters as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH). Below is a summary of comparative data from studies on the impurity profiling of various pharmaceutical compounds.

Quantitative Data Summary

The following tables summarize the key performance parameters from the cross-validation of HPLC and UPLC methods for the analysis of impurities in Olanzapine and Rosuvastatin.

Table 1: Comparison of Chromatographic Performance and Validation Parameters for Olanzapine Impurity Profiling [1]

ParameterConventional RP-HPLC MethodNew UPLC MethodICH Acceptance Criteria
Linearity (r²) 0.99940.9999r² ≥ 0.999
Range (µg/mL) 10 - 801 - 50-
Accuracy (% Recovery) 98.7% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.5%< 1.0%≤ 2.0%
- Interday< 2.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.50.1-
Limit of Quantitation (LOQ) (µg/mL) 1.50.3Quantifiable with acceptable accuracy and precision
Run Time (minutes) ~25~3-

Table 2: Comparison of Chromatographic Performance and Validation Parameters for Rosuvastatin Impurity Profiling [2][3]

ParameterRP-HPLC MethodRP-UPLC Method
Column C18 (250 mm x 4.6 mm, 5 µm)Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Run Time (minutes) ~3510
Limit of Detection (LOD) (µg/mL) Not specified0.025 (for Rosuvastatin and known impurities)
Limit of Quantitation (LOQ) (µg/mL) Not specified0.075 (for Rosuvastatin and known impurities)
Precision at LOQ (%RSD) Not specified< 10.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the HPLC and UPLC methods cited in the comparison.

Olanzapine Impurity Profiling Method[1]

Sample Preparation: A stock solution of Olanzapine is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted with the mobile phase to the desired concentration for analysis.

Conventional RP-HPLC Method

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specified wavelength.

  • Injection Volume: 10-20 µL.

New UPLC Method

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Optimized gradient of a buffered aqueous phase and an organic modifier.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: PDA detection over a specified wavelength range.

  • Injection Volume: 1-5 µL.

Rosuvastatin Impurity Profiling Method[2][3]

Sample Preparation: Rosuvastatin tablets are crushed, and a portion of the powder is dissolved in a diluent, sonicated, and filtered to prepare the sample solution.

RP-UPLC Method

  • Instrumentation: UPLC system with a UV detector.

  • Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (methanol).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at 240 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 1 µL.

Mandatory Visualizations

To better illustrate the workflows and logical relationships in the cross-validation of HPLC and UPLC methods, the following diagrams are provided.

Cross_Validation_Workflow cluster_hplc Existing HPLC Method cluster_transfer Method Transfer cluster_uplc New UPLC Method cluster_validation Cross-Validation hplc_method Validated HPLC Method for Impurity Profiling scaling Geometric Scaling of Parameters (Flow Rate, Gradient, Injection Volume) hplc_method->scaling Transfer validation_params Validation according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) hplc_method->validation_params Compare Against optimization Method Optimization on UPLC scaling->optimization uplc_method Developed UPLC Method optimization->uplc_method uplc_method->validation_params Validate comparison Comparative Data Analysis validation_params->comparison

Caption: Workflow for the cross-validation of an HPLC method to a UPLC method for impurity profiling.

HPLC_vs_UPLC_Comparison cluster_params Key Performance Parameters hplc HPLC (High-Performance Liquid Chromatography) speed Analysis Speed hplc->speed Slower resolution Resolution hplc->resolution Good sensitivity Sensitivity hplc->sensitivity Standard solvent Solvent Consumption hplc->solvent Higher pressure Operating Pressure hplc->pressure Lower (~6,000 psi) uplc UPLC (Ultra-Performance Liquid Chromatography) uplc->speed Faster uplc->resolution Higher uplc->sensitivity Higher uplc->solvent Lower uplc->pressure Higher (~15,000 psi)

Caption: Logical comparison of key performance characteristics between HPLC and UPLC.

Conclusion

The cross-validation of HPLC and UPLC methods for impurity profiling consistently demonstrates the significant advantages of UPLC technology. The use of sub-2 µm particles in UPLC leads to substantially shorter run times, increased sensitivity (lower LOD and LOQ), and improved resolution of closely eluting impurities. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of increased sample throughput, reduced solvent consumption, and improved data quality make it a compelling choice for modern pharmaceutical analysis. The successful transfer and validation of methods from HPLC to UPLC, as demonstrated in the provided data and protocols, enable laboratories to enhance their efficiency and analytical capabilities while maintaining data integrity and regulatory compliance.

References

Spectral comparison of synthesized vs. reference standard of Clonazepam impurity 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectral comparison of synthesized Clonazepam impurity 3, identified as 4-(2-chlorophenyl)-6-nitroquinazoline, against a certified reference standard. The objective is to verify the identity and purity of the synthesized compound, a critical step in drug development and quality control.

Data Presentation

A direct comparison of spectral data is fundamental for structural elucidation and confirmation. The following tables summarize the expected data points to be collected for both the synthesized impurity and the commercial reference standard. Data for the reference standard should be obtained from its Certificate of Analysis (CoA).

Table 1: ¹H NMR Spectral Data Comparison

Chemical Shift (δ) ppm (Reference Standard)Multiplicity (Reference Standard)Integration (Reference Standard)Chemical Shift (δ) ppm (Synthesized)Multiplicity (Synthesized)Integration (Synthesized)Assignment
Data from CoAData from CoAData from CoAExperimental DataExperimental DataExperimental DataAromatic Protons
Data from CoAData from CoAData from CoAExperimental DataExperimental DataExperimental DataAromatic Protons
Data from CoAData from CoAData from CoAExperimental DataExperimental DataExperimental DataAromatic Protons
.....................

Table 2: ¹³C NMR Spectral Data Comparison

Chemical Shift (δ) ppm (Reference Standard)Chemical Shift (δ) ppm (Synthesized)Assignment
Data from CoAExperimental DataAromatic Carbons
Data from CoAExperimental DataAromatic Carbons
Data from CoAExperimental DataQuaternary Carbons
.........

Table 3: Mass Spectrometry Data Comparison

Ion (m/z) (Reference Standard)Relative Intensity (%) (Reference Standard)Ion (m/z) (Synthesized)Relative Intensity (%) (Synthesized)Assignment
Data from CoAData from CoAExperimental DataExperimental Data[M+H]⁺
Data from CoAData from CoAExperimental DataExperimental DataFragment Ions
...............

Table 4: FTIR Spectral Data Comparison

Wavenumber (cm⁻¹) (Reference Standard)Wavenumber (cm⁻¹) (Synthesized)Assignment
Data from CoAExperimental DataN-O Stretch (Nitro Group)
Data from CoAExperimental DataC=N Stretch (Quinazoline Ring)
Data from CoAExperimental DataC-Cl Stretch
Data from CoAExperimental DataAromatic C-H Stretch
.........

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectral data acquisition.

1. Sample Preparation

  • Reference Standard: Dissolve an accurately weighed amount of the Clonazepam impurity 3 reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis or a high-purity solvent for MS and FTIR analysis to achieve a concentration specified in the CoA or determined to be optimal for the instrument.

  • Synthesized Compound: Prepare the synthesized Clonazepam impurity 3 in the same manner as the reference standard, using the same solvent and aiming for a similar concentration.

2. NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: ≥ 16

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for aromatic protons.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled sequence.

    • Number of Scans: ≥ 1024 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

3. Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).

  • Parameters:

    • Ionization Mode: Positive or negative, depending on the compound's properties.

    • Mass Range: A range that includes the expected molecular ion and major fragments.

    • Collision Energy (for MS/MS): Varied to obtain characteristic fragmentation patterns.

4. FTIR Spectroscopy

  • Instrument: A Fourier-transform infrared spectrometer.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: ≥ 16.

Visualizations

Experimental Workflow for Spectral Comparison

G cluster_synthesis Synthesized Impurity cluster_reference Reference Standard cluster_analysis Spectral Analysis cluster_comparison Data Comparison & Verification Synthesis Synthesis of Clonazepam Impurity 3 Purification Purification Synthesis->Purification Synthesized_Sample Synthesized Sample Purification->Synthesized_Sample NMR NMR (¹H, ¹³C) Synthesized_Sample->NMR MS Mass Spectrometry Synthesized_Sample->MS FTIR FTIR Synthesized_Sample->FTIR Reference_Standard Procure Certified Reference Standard Reference_Standard->NMR Reference_Standard->MS Reference_Standard->FTIR Compare_Data Compare Spectral Data NMR->Compare_Data MS->Compare_Data FTIR->Compare_Data Verification Structure & Purity Verification Compare_Data->Verification G Synthesized_Impurity Synthesized Clonazepam Impurity 3 NMR_Match ¹H & ¹³C NMR Spectra Match Synthesized_Impurity->NMR_Match MS_Match Mass Spectra & Fragmentation Match Synthesized_Impurity->MS_Match FTIR_Match FTIR Spectra Match Synthesized_Impurity->FTIR_Match Reference_Standard Reference Standard (4-(2-chlorophenyl)-6-nitroquinazoline) Reference_Standard->NMR_Match Reference_Standard->MS_Match Reference_Standard->FTIR_Match Structure_Verified Structural Identity Verified NMR_Match->Structure_Verified MS_Match->Structure_Verified FTIR_Match->Structure_Verified

Performance of different chromatography columns for separating benzodiazepine impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of impurities in benzodiazepine active pharmaceutical ingredients (APIs) and finished products are critical for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant analytical techniques for this purpose, with column selection being a pivotal factor in achieving optimal separation. This guide provides a comparative overview of the performance of various chromatography columns for the separation of benzodiazepine impurities, supported by experimental data from published studies.

Executive Summary

The choice of a chromatography column significantly impacts the resolution, peak shape, and analysis time in the separation of benzodiazepine impurities. While C18 columns are the most widely used stationary phase due to their versatility and hydrophobicity, alternative phases such as C8, Phenyl-Hexyl, and Biphenyl offer different selectivities that can be advantageous for resolving structurally similar impurities. This guide will delve into the specifics of these columns, presenting comparative data and detailed experimental protocols to aid in the selection of the most suitable column for your specific analytical needs.

Comparison of Stationary Phases

The selection of the stationary phase is the most critical parameter in chromatographic method development for impurity profiling. The interaction between the analytes and the stationary phase dictates the selectivity of the separation.

  • C18 (Octadecylsilane): These columns are packed with silica particles bonded with C18 alkyl chains, creating a nonpolar stationary phase. They are the workhorse of reversed-phase chromatography and are often the first choice for separating benzodiazepines and their impurities based on hydrophobicity. Longer carbon chains provide greater retention for nonpolar compounds.[1]

  • C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns offer less hydrophobicity and consequently, shorter retention times for nonpolar analytes.[1] This can be beneficial when a faster analysis is required or when dealing with highly retained impurities on a C18 column.

  • Phenyl-Hexyl: These columns have a phenyl ring attached to the silica surface via a hexyl linker. This stationary phase provides a unique selectivity due to π-π interactions between the phenyl ring and aromatic analytes, in addition to hydrophobic interactions. This can be particularly useful for separating benzodiazepines and their impurities, which are aromatic in nature.[2]

  • Biphenyl: Biphenyl columns offer enhanced π-π interactions compared to Phenyl-Hexyl columns due to the presence of two phenyl rings. This can lead to improved selectivity for aromatic compounds and has been shown to be effective in resolving critical pairs of benzodiazepines.[3][4]

  • Pentafluorophenyl (PFP): PFP columns provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering a different selectivity profile compared to traditional reversed-phase columns.

Performance Data: A Comparative Overview

The following tables summarize the performance of different chromatography columns for the separation of impurities in three commonly prescribed benzodiazepines: Lorazepam, Diazepam, and Alprazolam. The data has been compiled from various studies to provide a comparative perspective.

Table 1: Column Performance for Lorazepam Impurity Separation
ColumnDimensionsMobile PhaseFlow Rate (mL/min)DetectionPerformance HighlightsReference
Acquity UPLC HSS T3 100 x 2.1 mm, 1.8 µmWater: Acetonitrile: Acetic acid (50:42:1.2, v/v/v)0.5UV at 230 nmGood resolution between Lorazepam and its five specified related compounds (A, B, C, D, and E) with a run time of less than 10 minutes. Tailing factor for Lorazepam was 1.2.[5][5]
Wakosil C18 150 x 4.6 mm, 5 µm0.1 M Ammonium acetate (pH 6.0): Acetonitrile: Methanol (1:1:1, v/v/v)Not SpecifiedNot SpecifiedSuccessful separation of lorazepam and its related compounds.[6][7][6][7]
Cogent Biphenyl™ 100 x 2.1 mm, 3 µmAcetonitrile: DI Water: Formic Acid (37:63:0.1, v/v/v)0.3UV at 254 nmProvides different selectivity compared to a standard C18 column, resolving co-eluting peaks.[3][3]
Table 2: Column Performance for Diazepam Impurity Separation
ColumnDimensionsMobile PhaseFlow Rate (mL/min)DetectionPerformance HighlightsReference
LiChrospher® 100 RP-18 Not SpecifiedMethanol: Acetonitrile: Water (45:25:30, v/v/v)0.8UV at 242 nmGood separation of Diazepam from its degradation products.[8][8]
Zorbax Eclipse XDB-C18 150 x 4.6 mm, 5 µmAcetonitrile: Water (gradient)Not SpecifiedNot SpecifiedA comparative study on the retention of Diazepam on C8, C18, Phenyl, and CN columns showed varying retention behaviors.[1][1]
ODS C-18 (HIQ SIL) 250 x 4.6 mm, 10 µmMethanol: Phosphate buffer (75:25, v/v)1.0Not SpecifiedSimultaneous determination of Diazepam and Imipramine.[9][9]
Whelk-O1 Chiral Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSeparation of conformational enantiomers of Diazepam at low temperatures.[10][10]
Table 3: Column Performance for Alprazolam Impurity Separation
ColumnDimensionsMobile PhaseFlow Rate (mL/min)DetectionPerformance HighlightsReference
ODS Hypersil 200 x 4.6 mm, 5 µmBuffer A (25 mM KH2PO4, pH 4.2): Acetonitrile (45:55, v/v)0.75UV at 234 nmBaseline separation of Alprazolam and its major degradation product in less than 12 minutes.[11][11]
Discovery C8 150 x 4.6 mm, 5 µmBuffer A (25 mM Ammonium Acetate, pH 7.0): Acetonitrile (43:57, v/v)Not SpecifiedNot SpecifiedBaseline separation of alprazolam and its impurity in under 3 minutes.
Kinetex 2.6 µm Biphenyl 50 x 3.0 mmA: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (gradient)0.5MS/MSIdeal selectivity for separating Alprazolam from an isomer, Deschloroetizolam, with baseline resolution in under 4 minutes.[4][4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are examples of methodologies cited in this guide.

Protocol 1: UPLC Method for Lorazepam and its Related Compounds
  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 50:42:1.2 (v/v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Diluent: A mixture of 0.5M Sodium acetate buffer (pH 5.0 with acetic acid) and Methanol (75:25, v/v).[5]

Protocol 2: HPLC Method for Diazepam and its Decomposition Products
  • Column: LiChrospher® 100 RP-18 (5 µm)

  • Mobile Phase: Methanol, acetonitrile, and water in a ratio of 45:25:30 (v/v/v).

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 242 nm

  • Internal Standard: Acetaminophen[8]

Protocol 3: UPLC-MS/MS Method for Alprazolam and its Isomer
  • Column: Kinetex 2.6 µm Biphenyl (50 x 3.0 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A time-based gradient program should be developed to optimize separation.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection: MS/MS[4]

Visualizing the Workflow

Understanding the logical flow of method development and analysis is essential. The following diagrams, generated using Graphviz, illustrate key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing API API or Formulation Dissolution Dissolution in Diluent API->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Column Separation on Column (e.g., C18, Phenyl-Hexyl) Injection->Column Detection Detection (UV or MS) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for benzodiazepine impurity analysis.

Column_Selection_Logic Start Start Method Development C18_Screen Screen with C18 Column Start->C18_Screen Resolution_Check Adequate Resolution? C18_Screen->Resolution_Check Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Resolution_Check->Optimize_Mobile_Phase Yes Alternative_Column Select Alternative Column (e.g., Phenyl-Hexyl, Biphenyl) Resolution_Check->Alternative_Column No Final_Method Final Validated Method Optimize_Mobile_Phase->Final_Method Alternative_Column->Resolution_Check

References

Data Presentation: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Diazepine Ring Closure

For researchers, scientists, and drug development professionals, the efficient synthesis of the diazepine ring system is a critical step in the creation of a wide array of therapeutic agents. The choice of catalyst for the ring closure reaction significantly impacts yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for your synthetic strategy.

The following table summarizes the performance of different catalysts in the synthesis of various diazepine derivatives. This allows for a direct comparison of key reaction parameters.

Catalyst SystemSubstrateProductCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd₂(dba)₃ / t-BuDavePhos2-(2-bromophenyl)-N-methyl-N-(2-oxo-2-phenylethyl)acetamide5-methyl-1-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one2 mol% Pd₂(dba)₃, 4 mol% L3852485[1]
Pd(OAc)₂ / BINAPN-(2-bromobenzoyl)-N'-(p-tolyl)ethane-1,2-diamine1-(p-tolyl)-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-one2 mol%1001892[2]
Pd(PPh₃)₄N-allyl-2-aminobenzylamine and aryl bromidesSubstituted 1,4-benzodiazepines10 mol%1101270-85[2]
Copper-Catalyzed
Cu-bronze / K₂CO₃o-phenylenediamine and substituted benzaldehydesDibenzo[b,e][1][3]diazepine derivatives10 mol%Reflux280-85[4]
Cu(2-ethylhexanoate)₂N-nosyl-2-amino-N'-allylbenzamide and TsNH₂2-aminomethyl functionalized 1,4-benzodiazepin-5-ones300 mol%1304881[5]
ND@Tannicacid-Cuo-phenylenediamine, dimedone, and benzaldehyde derivatives1,4-benzodiazepine derivatives10 mg501-290-98[6]
Lewis Acid-Catalyzed
Phenylboronic acido-phenylenediamine and acetophenone2,4-dimethyl-3H-1,5-benzodiazepine20 mol%Reflux1089[7]
H-MCM-22o-phenylenediamine and acetone2,4-dimethyl-3H-1,5-benzodiazepine150 mgRoom Temp.187[3]
SnCl₂ (anhydrous)o-phenylenediamine and various ketonesSubstituted 1,5-benzodiazepinesCatalytic80-850.7-185-95[8]
Organocatalyzed
L-prolineo-phenylenediamine and 1,3-dicarbonyl compoundsSubstituted 1,5-benzodiazepines20 mol%Room Temp. - Reflux2-685-95
ACT@IRMOF-31,2-phenylenediamine, benzaldehyde, and dimedoneSubstituted benzodiazepines1.5 mol%Reflux0.5-185-95[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Palladium-Catalyzed Synthesis of Dibenzo[b,e][1][3]diazepines

This protocol is adapted from a general and highly efficient method for the synthesis of dibenzodiazepines.[1]

Materials:

  • Precursor (e.g., 2-(2-bromophenoxy)aniline derivative) (1.0 mmol)

  • Ammonia solution (0.7 M in 1,4-dioxane, 7.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • t-BuDavePhos (L3) (0.06 mmol)

  • Cs₂CO₃ (4.0 mmol)

  • 1,4-dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine the precursor (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), t-BuDavePhos (0.06 mmol), and Cs₂CO₃ (4.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (14 mL) and the ammonia solution (7.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzodiazepine.

Copper-Catalyzed Synthesis of Dibenzo[b,e][1][3]diazepines

This protocol utilizes a copper-bronze catalyst for a green and efficient synthesis.[4]

Materials:

  • o-phenylenediamine (10 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Cu-bronze (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (10 mmol), the substituted benzaldehyde (10 mmol), Cu-bronze (10 mol%), and potassium carbonate (2 equiv.).

  • Add dimethylformamide (20 mL) to the mixture.

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Lewis Acid-Catalyzed Synthesis of 1,5-Benzodiazepines

This protocol employs the solid acid catalyst H-MCM-22 for a simple and selective synthesis at room temperature.[3]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol)

  • Ketone (e.g., acetone) (2.5 mmol)

  • H-MCM-22 (150 mg)

  • Acetonitrile (10 mL)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (150 mg).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel using an ethyl acetate/n-hexane mixture as the eluent.

Organocatalyzed Synthesis of Benzodiazepines

This protocol describes the use of a reusable activated carbon-based metal-organic framework (ACT@IRMOF-3) as an efficient catalyst.[9]

Materials:

  • 1,2-phenylenediamine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Dimedone (1 mmol)

  • ACT@IRMOF-3 (5 mg, 1.5 mol%)

  • Ethanol (2 mL)

Procedure:

  • In a round-bottom flask, combine 1,2-phenylenediamine (1 mmol), benzaldehyde (1 mmol), dimedone (1 mmol), and ACT@IRMOF-3 (5 mg).

  • Add ethanol (2 mL) and stir the mixture under reflux conditions.

  • Monitor the reaction progress by TLC (n-hexane:ethyl acetate, 2:1).

  • After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Wash the collected solid product with ethanol (5 mL) and dry to obtain the purified benzodiazepine derivative.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows for the synthesis of diazepines.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'-NH₂ pd_amine_complex [R-Pd(II)(NHR')L_n]^+X^- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)(NR')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (o-phenylenediamine, Ketone) add_catalyst Add Catalyst start->add_catalyst add_solvent Add Solvent (or solvent-free) add_catalyst->add_solvent react Stir/Heat at Specified Temperature add_solvent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete separate_catalyst Separate Catalyst (Filtration/Centrifugation) quench->separate_catalyst extract Extraction separate_catalyst->extract purify Purification (Chromatography/Recrystallization) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the synthesis of 1,5-benzodiazepines.

References

Quantitative NMR: A High-Fidelity Tool for the Analysis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the stringent landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. For complex molecules such as 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, selecting the appropriate analytical methodology is critical. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) with UV detection, supported by established performance data and detailed experimental protocols.

Quantitative NMR has emerged as a powerful, primary analytical method offering distinct advantages over chromatographic techniques.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[3][4] This allows for the direct quantification of a substance without the need for a chemically identical reference standard for the analyte, a significant advantage when dealing with novel compounds or impurities where such standards may be scarce or of uncertain purity.[1][5]

Performance Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV for the quantitative analysis of a substance like this compound depends on various factors, including the stage of drug development, the availability of reference standards, and the specific analytical requirements. While HPLC is a workhorse in most pharmaceutical laboratories, qNMR offers a valuable orthogonal technique with inherent quantitative accuracy.[3][6]

A key advantage of qNMR is its ability to quantify impurities at levels of 0.1% or higher with sensitivity, speed, precision, and accuracy comparable to HPLC.[5] The precision of modern qNMR methods is particularly noteworthy, with relative standard deviations often falling below 1% under optimized conditions.[1]

Table 1: Comparison of Typical Performance Characteristics

ParameterQuantitative NMR (qNMR)HPLC with UV Detection
Principle Signal intensity is directly proportional to the number of nuclei.Based on the separation of components and their UV absorbance.
Reference Standard Does not require a reference standard of the analyte; uses a certified internal standard.[5]Requires a well-characterized reference standard of the analyte for accurate quantification.
Accuracy High, often considered a primary ratio method.[7] Typical accuracy ranges from 97% to over 100%.[8]Dependent on the purity of the reference standard.
Precision (RSD) Typically < 1% under optimal conditions.[1] Documented imprecision is often less than 2.0%.[9]Typically < 2%, but can be higher depending on the method.
Selectivity High spectral resolution allows for the selective quantification of signals from the analyte in the presence of other components.[10]Dependent on chromatographic resolution. Co-elution can be a challenge.
Method Development Can be relatively straightforward and rapid.[2]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.
Sample Throughput Can be lower than HPLC for large numbers of samples.High, with autosamplers enabling the analysis of many samples.
Impurity Quantification Can quantify known and sometimes unknown impurities simultaneously if signals are resolved.Requires reference standards for known impurities for accurate quantification. Relative response factors must be determined.

Experimental Protocol: Purity Determination by qNMR

This section outlines a general procedure for determining the purity of a substance like this compound using ¹H qNMR with an internal standard. The validation of such a method should be performed in accordance with ICH guidelines.[6][9][10]

1. Materials and Reagents:

  • Analyte: this compound

  • Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, not hygroscopic, and have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[5][6]

  • NMR Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., Dimethyl sulfoxide-d₆, Chloroform-d).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.[6]

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing or sonication if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard one-pulse ¹H NMR experiment.

  • Key Parameters:

    • Relaxation Delay (d1): This is a critical parameter to ensure complete relaxation of all protons for accurate integration. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A value of 30-60 seconds is often used.

    • Pulse Angle: A 90° pulse is typically used.

    • Number of Scans: Sufficient scans (e.g., 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

    • Acquisition Time: A sufficiently long acquisition time (e.g., 3-4 seconds) is needed to ensure high digital resolution.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. The chosen signals should be free from interference from impurity or solvent signals.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molar mass of the analyte

    • MW_IS = Molar mass of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of a typical qNMR experiment for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Result weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up NMR Spectrometer (Optimize Parameters: d1, ns, etc.) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte & IS Signals baseline->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for purity determination using quantitative NMR (qNMR).

Conclusion

For the quantitative analysis of this compound, qNMR presents a robust, accurate, and precise analytical method. Its ability to provide direct quantification without the need for a specific reference standard of the analyte makes it an invaluable tool, particularly in early-stage development and for the characterization of reference materials themselves. While HPLC remains a dominant technique for routine quality control due to its high throughput, qNMR serves as a powerful orthogonal method for validation, impurity profiling, and establishing the purity of primary standards. The choice of methodology will ultimately depend on the specific analytical challenge, but the data clearly supports the inclusion of qNMR as a key technique in the analytical toolkit for pharmaceutical professionals.

References

A Comparative Guide to Inter-Laboratory Analysis of Lorazepam Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in lorazepam, a critical aspect of quality control in pharmaceutical manufacturing. The data and protocols presented are synthesized from various validated studies to offer a comparative overview, simulating an inter-laboratory study to aid in method selection and development.

Executive Summary

The analysis of lorazepam and its related compounds is predominantly performed using reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). These methods have demonstrated high sensitivity and specificity in separating lorazepam from its known impurities and degradation products. This guide outlines the experimental conditions and performance characteristics of various published methods, presenting a valuable resource for laboratories involved in the quality assessment of lorazepam.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance data from different analytical methods for the quantification of lorazepam and its impurities, providing a baseline for inter-laboratory comparison.

Parameter Method A (HPLC) Method B (UPLC) Method C (HPLC) Method D (HPLC)
Analyte(s) Lorazepam & 4 related substancesLorazepam & 5 related compoundsLorazepam & degradation productsLorazepam & genotoxic impurities
Linearity Range 0.1964 - 19.64 µg/mL (Impurity B)LOQ to 150% of specification limit5 - 250 ngLOQ to 120%
Correlation Coefficient (r²) >0.999Not explicitly stated, but validatedNot explicitly stated, but validated>0.99
Limit of Detection (LOD) 3 ng (Impurity B)Not explicitly stated1.6 - 3.2 ngLower than LOQ
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated150 ppm (target level)
Recovery 100.1% (Impurity B)Not explicitly stated, but validated100.5%85 - 115%
Relative Standard Deviation (RSD) 0.4% (n=4) (Impurity B)< 2%1.15% (n=6)< 2%
Reference [1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of lorazepam impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of lorazepam and its related substances.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05 mol·L⁻¹ ammonium dihydrogen orthophosphate, methanol, and acetonitrile (35:35:30, v/v/v), with the pH adjusted to 3.5 using 1 mol·L⁻¹ phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: Not specified.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This method offers a rapid and stability-indicating analysis for lorazepam and its related compounds.[2][3]

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (50:42:1.2, v/v/v).

  • Flow Rate: 0.50 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the analysis of lorazepam impurities.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Lorazepam Sample Dissolution Dissolution in Diluent Sample->Dissolution Spiking Spiking with Impurity Standards (for validation) Dissolution->Spiking Filtration Filtration Spiking->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of lorazepam impurities.

Forced_Degradation_Pathway cluster_stress Stress Conditions Lorazepam Lorazepam Acid Acidic Hydrolysis Lorazepam->Acid Base Basic Hydrolysis Lorazepam->Base Oxidation Oxidation Lorazepam->Oxidation Thermal Thermal Stress Lorazepam->Thermal Photolytic Photolytic Stress Lorazepam->Photolytic Degradation_Products Degradation Products (e.g., 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation pathways of lorazepam leading to impurity formation.[6][7]

References

A Comparative Guide to the Synthesis of Lorazepam: Continuous Flow vs. Batch Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Lorazepam, a benzodiazepine on the World Health Organization's list of essential medicines, is widely used for its anxiolytic and sedative properties. Traditional batch synthesis methods for lorazepam are well-established; however, continuous flow synthesis has emerged as a promising alternative, offering potential advantages in efficiency, safety, and scalability. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to aid researchers and professionals in making informed decisions for their applications.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the synthesis of lorazepam via a novel 5-step continuous flow process compared to a traditional batch approach. The data for the continuous flow method is derived from a recently developed synthetic route.[1][2][3][4]

MetricContinuous Flow SynthesisBatch Synthesis
Total Synthesis Time ~72.5 minutes (residence time)Several hours to days
Overall Yield High (specific overall yield not detailed)35-94% (variable depending on the specific multi-step process)[1]
Product Purity >99%High, but may require more extensive purification steps[1]
Scalability Readily scalable by extending operation timeRequires larger reactors and process redevelopment
Safety Enhanced due to small reaction volumes and better heat transferHigher risks associated with handling large volumes of reagents
Process Control Precise control over reaction parametersLess precise control, potential for batch-to-batch variability

Experimental Protocols

Continuous Flow Synthesis of Lorazepam

A novel 5-step continuous flow synthesis of lorazepam has been developed, demonstrating significant efficiency.[1][2][3][4] The process involves N-acylation, diazepine ring closure, imine N-oxidation, a Polonovski-type rearrangement, and ester hydrolysis.[1][2][3][4]

Step 1: N-Acylation

  • Reagents: Bromo intermediate and an acylating agent.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

  • Reactor: Chemtrix 3225 glass chip reactor.

  • Conditions: 20 °C with a residence time of 10 minutes.[2]

Step 2: Diazepine Ring Closure

  • Reagents: Output from Step 1 and an ammonium source (e.g., NH₄Br/NH₄OH).[2]

  • Challenge: Potential for clogging, which was addressed through optimization of reactor choice and conditions.[2]

Step 3: Imine N-Oxidation

  • Reagents: Delorazepam and an oxidizing agent, with a catalyst.

  • Optimization: Catalyst loading was varied to optimize the reaction, with UPLC monitoring.[2]

Step 4: Polonovski-Type Rearrangement

Step 5: Ester Hydrolysis

The total mean residence time for the entire 5-step sequence is 72.5 minutes, yielding lorazepam with over 99% purity.[1][4] Detailed experimental procedures, including concentrations and flow rates, are typically provided in the supporting information of the primary research article.[4]

Batch Synthesis of Lorazepam

Traditional batch synthesis of lorazepam intermediates and the final product involves multi-step processes. One patented method highlights the following general steps:

Synthesis of an Acetoxyl Intermediate:

  • Reagents: A ketone base material, glacial acetic acid, potassium acetate, potassium persulfate, and iodine.

  • Conditions: The mixture is heated and stirred for 6 to 8 hours at 70 to 90 °C.[5]

Hydrolysis to Lorazepam Crude Product:

  • Reagents: The acetoxyl intermediate, ethanol, and a sodium hydroxide solution.

  • Conditions: The sodium hydroxide solution is added dropwise while controlling the temperature between 2-8 °C.[5] The resulting filter cake is then reacted with ethyl acetate and a citric acid solution.[5]

Crystallization:

  • The crude product is crystallized using ethanol and ethyl acetate to yield pure lorazepam.[5]

Visualizing the Synthesis Workflows

To better illustrate the logical flow of each synthesis method, the following diagrams are provided.

Batch_Synthesis_Workflow cluster_batch Batch Synthesis of Lorazepam A Step 1: Acetoxylation (Ketone Base, Acetic Acid, etc.) ~6-8 hours @ 70-90°C B Step 2: Hydrolysis (Acetoxyl Intermediate, Ethanol, NaOH) Temperature controlled at 2-8°C A->B C Work-up (Ethyl Acetate, Citric Acid Solution) B->C D Step 3: Crystallization (Ethanol, Ethyl Acetate) C->D E Final Product: Lorazepam D->E

Caption: Batch synthesis workflow for lorazepam.

Continuous_Flow_Synthesis_Workflow cluster_flow Continuous Flow Synthesis of Lorazepam F1 Step 1: N-Acylation (10 min residence time) F2 Step 2: Diazepine Ring Closure F1->F2 F3 Step 3: Imine N-Oxidation F2->F3 F4 Step 4: Polonovski-Type Rearrangement F3->F4 F5 Step 5: Ester Hydrolysis F4->F5 F_out Final Product: Lorazepam (>99% Purity) F5->F_out

Caption: Telescoped 5-step continuous flow synthesis of lorazepam.

Conclusion

The comparison between continuous flow and batch synthesis for lorazepam highlights a trade-off between established methods and modern, more efficient technologies. While batch synthesis has a long history of use and can produce high yields, it often involves lengthy reaction times and presents scalability challenges.

Continuous flow synthesis, on the other hand, offers a significant reduction in synthesis time, enhanced safety, and more precise process control, leading to a highly pure product.[1][4] The development of a 5-step, 72.5-minute continuous flow synthesis for lorazepam showcases the potential of this technology to address challenges in pharmaceutical manufacturing, including responding to drug shortages.[1][2][3][4] For researchers and drug development professionals, the adoption of continuous flow methodologies warrants serious consideration for the synthesis of lorazepam and other essential medicines.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide must adhere to strict safety and disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound (CAS No. 180854-85-7) is a chemical compound that requires careful management due to its hazardous properties. Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on established safety data and best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

The primary hazards associated with this compound are summarized in the table below. This information is critical for understanding the risks and for the proper labeling of waste containers.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1].
Skin IrritationH315Causes skin irritation[1].
Eye IrritationH319Causes serious eye irritation[1].
Specific Target Organ ToxicityH335May cause respiratory irritation[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its classification as a chlorinated organic compound, it should be segregated with other halogenated waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).

2. Prohibited Disposal Methods:

  • Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain. Chlorinated hydrocarbons are typically forbidden from sewer disposal.

  • Household Garbage: This chemical must not be disposed of with regular household garbage.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • The primary recommended method for the destruction of chlorinated organic compounds is high-temperature incineration.[2]

  • Ensure that all required waste disposal documentation is completed accurately and retained for your records.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Handling of 2-Chloro-N-(2-(2-chlorobenzoyl)- 4-nitrophenyl)acetamide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid or Liquid? waste_generated->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid store_waste Store Securely for Pickup collect_solid->store_waste collect_liquid->store_waste disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company store_waste->disposal_co incineration High-Temperature Incineration disposal_co->incineration end End: Disposal Complete incineration->end no_sewer Do Not Dispose Down the Drain no_trash Do Not Dispose in Regular Trash

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and environmental health guidelines for any additional requirements.

References

Personal protective equipment for handling 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS RN: 180854-85-7). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. Given the compound's chemical structure, which includes a chlorinated acetamide and an aromatic nitro group, it should be handled with caution as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are presumed to be toxicity upon ingestion, skin contact, or inhalation, and the potential for serious eye irritation. A multi-layered approach to PPE is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Use Case
Eye & Face Protection Safety GogglesMust be worn at all times in the laboratory and conform to ANSI Z87.1 standards.
Face ShieldRecommended to be worn over safety goggles when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesButyl rubber or neoprene gloves are recommended for handling aromatic nitro compounds and chlorinated solvents.[2] Double gloving is advised for enhanced protection. Always inspect gloves for integrity before use and replace immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorA NIOSH-approved respirator with organic vapor and particulate cartridges should be used if engineering controls are insufficient or during a spill clean-up.[3]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use anti-static weigh boats or paper.

    • Handle the solid with care to avoid generating dust.

  • Dissolution and Reaction :

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers clearly labeled and sealed when not in use.

    • Maintain a clean and organized workspace to minimize the risk of spills.

  • Post-Handling and Decontamination :

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

    • Thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material. Carefully sweep up the solid material, place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, contact the institutional safety office.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated PPE (gloves, bench paper, etc.), in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.

  • Disposal : Dispose of all hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh Inside Fume Hood handling_dissolve Dissolution and Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of the target compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.